molecular formula C20H34O2 B1151649 2,16-Kauranediol CAS No. 34302-37-9

2,16-Kauranediol

Cat. No.: B1151649
CAS No.: 34302-37-9
M. Wt: 306.5 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,16-Kauranediol is a useful research compound. Its molecular formula is C20H34O2 and its molecular weight is 306.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,4S,9S,10S,13R,14S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-17(2)10-14(21)11-18(3)15(17)7-8-20-9-13(5-6-16(18)20)19(4,22)12-20/h13-16,21-22H,5-12H2,1-4H3/t13-,14?,15+,16-,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJJGMPQYRNACB-CGZHXTAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(CC([C@@H]1CC[C@@]34[C@@H]2CC[C@H](C3)[C@@](C4)(C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Biological Activities of Kaurane Diterpenes: A Predictive Outlook for 2,16-Kauranediol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the known biological activities of kaurane (B74193) diterpenes, a class of natural products to which 2,16-Kauranediol belongs. Direct research on the biological activities of this compound is limited in publicly available scientific literature. Therefore, this document focuses on the well-documented anti-inflammatory, cytotoxic, and antimicrobial properties of structurally related kaurane diterpenes. The information presented herein serves as a predictive framework for the potential therapeutic applications of this compound and a guide for future research. Kaurane diterpenes are a class of tetracyclic diterpenoids that have been isolated from various plant sources and have attracted significant scientific interest due to their diverse and potent biological activities.

Anti-inflammatory Activity

Kaurane diterpenes have demonstrated significant anti-inflammatory effects in various experimental models.[1][2][3] Their mechanisms of action often involve the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). A common pathway implicated in the anti-inflammatory action of these compounds is the nuclear factor-kappa B (NF-κB) signaling pathway.

Quantitative Data: Anti-inflammatory Activity of Kaurane Diterpenes
Compound NameAssayCell Line/ModelEndpointResultReference
Bezerraditerpene ANitric Oxide (NO) ProductionRAW 264.7 MacrophagesIC503.21-3.76 µM
Bezerraditerpene BNitric Oxide (NO) ProductionRAW 264.7 MacrophagesIC503.21-3.76 µM
ent-kaur-16-ene-3β,15β-diolNitric Oxide (NO) ProductionRAW 264.7 MacrophagesIC503.21-3.76 µM
Isodon serra compound 1Nitric Oxide (NO) ProductionBV-2 MicrogliaIC5015.6 µM
Isodon serra compound 9Nitric Oxide (NO) ProductionBV-2 MicrogliaIC507.3 µM
Kaurenoic acidProstaglandin E2 Release-InhibitionDose-dependent
Kaurenoic acidNitric Oxide (NO) Production-InhibitionDose-dependent

Signaling Pathway: NF-κB Inhibition by Kaurane Diterpenes

NF-κB signaling pathway inhibition by kaurane diterpenes.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

1. Animal Model:

  • Species: Wistar or Sprague-Dawley rats (150-250g) are commonly used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Housing: Animals are housed in standard cages with free access to food and water. They are typically fasted overnight before the experiment.

2. Experimental Groups:

  • Animals are randomly divided into groups (n=6 per group):

    • Vehicle Control Group

    • Test Compound Group(s) (e.g., this compound at various doses)

    • Positive Control Group (e.g., Indomethacin, 10 mg/kg)

3. Procedure:

  • The test compound or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before the induction of inflammation.

  • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each animal.

  • The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

4. Data Analysis:

  • The increase in paw volume (edema) is calculated as: Edema = Vₜ - V₀, where Vₜ is the paw volume at time t.

  • The percentage inhibition of edema for each treated group is calculated relative to the control group.

  • Statistical analysis is performed using methods such as one-way ANOVA followed by a post-hoc test.

Cytotoxic Activity

Numerous kaurane diterpenes have been reported to exhibit cytotoxic activity against a variety of human cancer cell lines, suggesting their potential as anticancer agents. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways involved in cancer progression.

Quantitative Data: Cytotoxic Activity of Kaurane Diterpenes
Compound NameCell LineCancer TypeIC50 (µM)Reference
Annoglabasin HLU-1Lung Carcinoma3.7 - 4.6
Annoglabasin HMCF-7Breast Adenocarcinoma3.7 - 4.6
Annoglabasin HSK-Mel2Melanoma3.7 - 4.6
Annoglabasin HKBEpidermoid Carcinoma3.7 - 4.6
Crotonmekongenin AFaDuPharyngeal Carcinoma0.48 µg/mL
Crotonmekongenin AHT-29Colorectal Adenocarcinoma0.63 µg/mL
Crotonmekongenin ASH-SY5YNeuroblastoma0.45 µg/mL
7-epi-candicandiolA2780Ovarian Cancer9.0 µg/mL
7-epi-candicandiolCOL-2Colon Cancer11.8 µg/mL
Isodon excisoides compound 4HCT-116, HepG2, A2780, NCI-H1650, BGC-823Various1.31 - 2.07

Experimental Workflow: In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed cells in a 96-well plate Compound_Prep 2. Prepare serial dilutions of the test compound Incubation 3. Treat cells with the compound and incubate (e.g., 24, 48, 72 hours) MTT_Add 4. Add MTT reagent to each well Incubation->MTT_Add MTT_Incubate 5. Incubate for 2-4 hours (Formazan formation) MTT_Add->MTT_Incubate Solubilize 6. Add solubilization buffer to dissolve formazan (B1609692) crystals MTT_Incubate->Solubilize Read_Absorbance 7. Measure absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_Viability 8. Calculate % cell viability vs. control Read_Absorbance->Calculate_Viability Determine_IC50 9. Determine the IC50 value Calculate_Viability->Determine_IC50

A general workflow for determining the cytotoxic activity of a compound using the MTT assay.
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Reagent Addition and Incubation:

  • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in sterile PBS.

  • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • After incubation, carefully remove the MTT-containing medium.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Kaurane diterpenes have also been investigated for their antimicrobial properties against a range of pathogens, including bacteria responsible for oral diseases and drug-resistant strains.

Quantitative Data: Antimicrobial Activity of Kaurane Diterpenes
Compound NameMicroorganismActivityMIC (µg/mL)Reference
ent-kaur-16-en-19-oic acid (KA)Streptococcus sobrinusAntibacterial10
ent-kaur-16-en-19-oic acid (KA)Streptococcus mutansAntibacterial10
ent-kaur-16-en-19-oic acid (KA)Streptococcus mitisAntibacterial10
ent-kaur-16-en-19-oic acid (KA)Streptococcus sanguinisAntibacterial10
ent-kaur-16-en-19-oic acid (KA)Lactobacillus caseiAntibacterial10
Sigesbeckin A (compound 1)MRSAAntibacterial64
Sigesbeckin A (compound 1)VREAntibacterial64
Compound 5 (from S. orientalis)MRSAAntibacterial64
Compound 5 (from S. orientalis)VREAntibacterial64

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococci

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation and Incubation cluster_analysis Analysis cluster_optional Optional: MBC Determination Compound_Dilution 1. Prepare two-fold serial dilutions of the test compound in broth in a 96-well plate Inoculum_Prep 2. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculation 3. Inoculate each well with the bacterial suspension Inoculum_Prep->Inoculation Incubation 4. Incubate the plate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection 5. Visually inspect for turbidity (bacterial growth) Incubation->Visual_Inspection MIC_Determination 6. Determine the MIC: the lowest concentration with no visible growth Visual_Inspection->MIC_Determination Plating 7. Plate aliquots from clear wells onto agar (B569324) plates MIC_Determination->Plating MBC_Incubation 8. Incubate agar plates Plating->MBC_Incubation MBC_Determination 9. Determine the MBC: the lowest concentration that kills ≥99.9% of bacteria MBC_Incubation->MBC_Determination

References

Unveiling the Botanical Origins of 2,16-Kauranediol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural plant sources of the diterpenoid 2,16-Kauranediol and its analogs, targeting researchers, scientists, and drug development professionals. This document outlines the known botanical origins, methodologies for its isolation, and an exploration of its biological activities, including relevant signaling pathways.

Executive Summary

This compound, a member of the kaurane (B74193) family of diterpenoids, has been identified in specific plant species, notably within the Pteris genus of ferns. This guide consolidates the current scientific knowledge on its natural occurrence, presenting available data in a structured format to facilitate further research and development. While quantitative data remains limited, this document provides a foundational understanding of the isolation techniques and cytotoxic potential of closely related kaurane diterpenoids, offering a valuable resource for natural product chemists and pharmacologists.

Natural Sources of this compound and its Analogs

The primary documented sources of this compound and its derivatives are ferns belonging to the Pteris genus. Specifically, this compound 2-O-β-D-allopyranoside has been isolated from the air-dried fronds of Pteris cretica.[1] Additionally, a closely related analog, ent-kaurane-2β,16α-diol , has been successfully isolated from the aerial parts of Pteris multifida.[2][3][4]

The kaurane skeleton is a common structural motif in a variety of other plant families, including Annonaceae, Asteraceae, Lamiaceae, and Euphorbiaceae, suggesting that other species within these families may also serve as potential, yet currently undocumented, sources of this compound or its stereoisomers.

Table 1: Documented Plant Sources of this compound and its Analogs

CompoundPlant SpeciesPlant PartReference(s)
This compound 2-O-β-D-allopyranosidePteris creticaAir-dried fronds[1]
ent-kaurane-2β,16α-diolPteris multifidaAerial parts[2][3][4]

Experimental Protocols

While a detailed, step-by-step protocol for the extraction and isolation of this compound from Pteris cretica is not extensively documented in the available literature, the methodology for the isolation of the closely related ent-kaurane-2β,16α-diol from Pteris multifida provides a valuable procedural framework.

Isolation of ent-kaurane-2β,16α-diol from Pteris multifida

The following protocol is a generalized procedure based on the reported isolation of cytotoxic diterpenes from Pteris multifida.[2][3][4]

1. Extraction:

  • Air-dried and powdered aerial parts of Pteris multifida are subjected to solvent extraction. While the specific solvent system used for the initial extraction is not detailed, a common approach for diterpenoids involves maceration or Soxhlet extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane (B92381) or petroleum ether to remove lipids, followed by a more polar solvent such as chloroform, ethyl acetate (B1210297), or methanol (B129727) to extract the diterpenoids.

2. Chromatographic Separation:

  • The crude extract is concentrated under reduced pressure.

  • The resulting residue is subjected to repeated column chromatography.

  • Stationary Phases: Silica (B1680970) gel is used as the primary stationary phase. For further separation of closely related compounds, silica gel impregnated with silver nitrate (B79036) (AgNO₃) is employed. Silver nitrate chromatography is particularly effective for separating compounds with differing degrees of unsaturation.

  • Mobile Phases: A gradient elution system is typically used, starting with a nonpolar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). The specific gradient and solvent ratios would be optimized based on Thin Layer Chromatography (TLC) monitoring of the fractions.

  • Fractions containing the target compound, as identified by TLC analysis, are pooled and further purified by repeated column chromatography until a pure compound is obtained.

3. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Quantification of ent-Kaurane Diterpenoids

General HPLC-UV Method:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

  • Detection: The UV detector is set to a wavelength where the kaurane diterpenoids exhibit maximum absorbance.

  • Quantification: A calibration curve is generated using a purified standard of the target compound to determine its concentration in the plant extract.

Biological Activity and Signaling Pathways

ent-kaurane-2β,16α-diol isolated from Pteris multifida has demonstrated moderate cytotoxic activity against Ehrlich ascites tumour cells.[2][3][4] While the specific signaling pathway for this compound has not been elucidated, studies on other ent-kaurane derivatives provide insights into their potential mechanism of action.

Several ent-kaurane derivatives have been shown to induce apoptosis in cancer cells through both the mitochondrial (intrinsic) and the membrane death receptor (extrinsic) pathways.[7] This involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. The general mechanism involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[7]

Below is a generalized diagram representing the apoptotic signaling pathway induced by certain ent-kaurane diterpenoids.

G Generalized Apoptotic Signaling Pathway of ent-Kaurane Diterpenoids cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bax Bax Bax->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Mitochondrion Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 ent-Kaurane Diterpenoids ent-Kaurane Diterpenoids ent-Kaurane Diterpenoids->Death Receptors ent-Kaurane Diterpenoids->Bax ent-Kaurane Diterpenoids->Bcl-2 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptotic pathways induced by some ent-kaurane diterpenoids.

Future Directions

The discovery of this compound and its analogs in Pteris species opens avenues for further investigation. Future research should focus on:

  • Quantitative Analysis: Developing and validating robust analytical methods, such as HPLC-MS/MS or GC-MS, to accurately quantify the concentration of this compound in Pteris cretica and other potential plant sources.

  • Detailed Isolation Protocols: Documenting detailed, optimized protocols for the large-scale extraction and purification of this compound to facilitate further biological studies.

  • Pharmacological Evaluation: Conducting comprehensive studies to elucidate the specific mechanism of action of this compound and ent-kaurane-2β,16α-diol, including their effects on specific cancer cell lines and the identification of their molecular targets.

  • Biosynthetic Pathway Elucidation: Investigating the biosynthetic pathway of this compound in Pteris species to potentially enable biotechnological production methods.

This technical guide serves as a starting point for researchers interested in the natural product chemistry and pharmacology of this compound. The information compiled herein is intended to support and stimulate further research into this promising class of natural compounds.

References

The intricate biosynthetic pathway of ent-kaurane diterpenoids: A technical guide for researchers, scientists, and drug development professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the enzymatic cascade responsible for the synthesis of the ent-kaurane skeleton, a foundational structure for a diverse array of bioactive natural products. This guide details the core biosynthetic pathway, provides quantitative data on key enzymes, outlines experimental protocols for their characterization, and visualizes the intricate molecular processes.

The Core Biosynthetic Pathway: From a Linear Precursor to a Tetracyclic Scaffold

The biosynthesis of ent-kaurane diterpenoids commences with the universal C20 precursor for diterpenes, geranylgeranyl diphosphate (B83284) (GGPP).[1] The formation of the characteristic tetracyclic ent-kaurane skeleton is a two-step cyclization process catalyzed by a pair of diterpene synthases (diTPSs): ent-copalyl diphosphate synthase (CPS) and ent-kaurene (B36324) synthase (KS).[1] In higher plants, these are typically monofunctional enzymes, whereas in some fungi, a single bifunctional enzyme can catalyze both reactions.[2][3]

The initial step is the protonation-initiated cyclization of the linear GGPP into the bicyclic intermediate ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), a class II diTPS.[4] The subsequent and final step in the formation of the core skeleton is the conversion of ent-CPP to the tetracyclic olefin ent-kaurene. This reaction is catalyzed by ent-kaurene synthase (KS), a class I diTPS, which proceeds via a metal-dependent ionization of the diphosphate group.[2]

Following the formation of the ent-kaurene backbone, a series of oxidative modifications are introduced, primarily by cytochrome P450-dependent monooxygenases (CYPs). A key and widespread modification is the three-step oxidation of the C19-methyl group of ent-kaurene to a carboxylic acid, yielding ent-kaurenoic acid. This sequence of reactions is catalyzed by the multifunctional enzyme ent-kaurene oxidase (KO), a member of the CYP701A family.[5][6]

The resulting ent-kaurenoic acid serves as a crucial branch-point intermediate for the biosynthesis of a vast array of more complex ent-kaurane diterpenoids, including the gibberellin plant hormones.[1] Further structural diversification is achieved through additional hydroxylations, oxidations, and glycosylations, catalyzed by various CYPs and UDP-glycosyltransferases (UGTs).[7][8][9]

ent-Kaurane Biosynthesis Pathway GGPP Geranylgeranyl Diphosphate (GGPP) entCPP ent-Copalyl Diphosphate (ent-CPP) GGPP->entCPP ent-Copalyl Diphosphate Synthase (CPS) entKaurene ent-Kaurene entCPP->entKaurene ent-Kaurene Synthase (KS) entKaurenol ent-Kaurenol entKaurene->entKaurenol ent-Kaurene Oxidase (KO) (CYP701A) entKaurenal ent-Kaurenal entKaurenol->entKaurenal ent-Kaurene Oxidase (KO) entKaurenoicAcid ent-Kaurenoic Acid entKaurenal->entKaurenoicAcid ent-Kaurene Oxidase (KO) Gibberellins Gibberellins entKaurenoicAcid->Gibberellins Further P450s, Dioxygenases Diverse_Kauranes Diverse ent-Kaurane Diterpenoids entKaurenoicAcid->Diverse_Kauranes CYPs, UGTs, etc. Experimental Workflow cluster_0 Gene Identification & Cloning cluster_1 Protein Expression & Purification cluster_2 Enzyme Activity Assays cluster_3 Product Analysis GeneID Identify Candidate diTPS/CYP Genes Cloning Clone into Expression Vector GeneID->Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification KO_Assay KO Assay (ent-Kaurene -> ent-Kaurenoic Acid) Expression->KO_Assay CPS_Assay CPS Assay (GGPP -> ent-CPP) Purification->CPS_Assay KS_Assay KS Assay (ent-CPP -> ent-Kaurene) Purification->KS_Assay Analysis GC-MS / LC-MS Analysis CPS_Assay->Analysis KS_Assay->Analysis KO_Assay->Analysis Structure Structure Elucidation (NMR, etc.) Analysis->Structure Downstream Modifications entKaurenoicAcid ent-Kaurenoic Acid Hydroxylated_Kauranes Hydroxylated ent-Kauranes entKaurenoicAcid->Hydroxylated_Kauranes Cytochrome P450s (CYPs) Other_Modifications Other Modifications (e.g., oxidation, rearrangement) entKaurenoicAcid->Other_Modifications Various Enzymes Glycosylated_Kauranes Glycosylated ent-Kauranes Hydroxylated_Kauranes->Glycosylated_Kauranes UDP-Glycosyltransferases (UGTs) Hydroxylated_Kauranes->Other_Modifications Various Enzymes

References

2,16-Kauranediol: An In-Depth Technical Guide on its Core Role in Plant Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,16-Kauranediol is a tetracyclic diterpenoid belonging to the kaurane (B74193) family of natural products. Diterpenoids are a large and structurally diverse class of secondary metabolites in plants, playing crucial roles in various physiological processes, including growth, development, and defense. While the overarching biosynthesis and functions of many kaurane diterpenoids, particularly as precursors to gibberellins (B7789140), are well-documented, this compound remains a less-studied member of this family. This technical guide aims to provide a comprehensive overview of this compound, including its chemical properties, putative biosynthetic pathway, potential roles in plant metabolism, and detailed experimental protocols for its study. Due to the limited direct research on this compound, this guide will draw upon the broader knowledge of kaurane diterpenoid biochemistry to infer its metabolic context and significance.

Chemical Profile of this compound

A clear understanding of the chemical identity of this compound is fundamental for its study.

PropertyValue
Chemical Formula C₂₀H₃₄O₂
Molecular Weight 306.48 g/mol
CAS Number 34302-37-9
Structure A kaurane skeleton hydroxylated at the C-2 and C-16 positions.
Known Derivatives This compound 2-O-beta-D-allopyranoside[1]

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway for ent-kaurane diterpenoids, originating from geranylgeranyl pyrophosphate (GGPP) in the plastids.[2][3] The final steps leading to this compound likely involve specific hydroxylation reactions catalyzed by cytochrome P450 monooxygenases.

The proposed biosynthetic pathway is as follows:

  • Cyclization of GGPP: Geranylgeranyl pyrophosphate (GGPP) is cyclized in two steps by ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS) to form the tetracyclic hydrocarbon precursor, ent-kaurene.[2][3]

  • Hydroxylation of ent-kaurene: The ent-kaurene skeleton is then hydroxylated. While the specific enzymes for this compound are not yet identified, it is hypothesized that two distinct cytochrome P450 monooxygenases (CYPs) are involved in a stepwise manner. One CYP would catalyze the hydroxylation at the C-2 position, and another would be responsible for the hydroxylation at the C-16 position. The order of these hydroxylations is currently unknown.

This compound Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_Copalyl_PP ent-Copalyl Diphosphate GGPP->ent_Copalyl_PP CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene KS Intermediate_OH 2-hydroxy-ent-kaurene or 16-hydroxy-ent-kaurene ent_Kaurene->Intermediate_OH Cytochrome P450 (Hydroxylase) Kauranediol This compound Intermediate_OH->Kauranediol Cytochrome P450 (Hydroxylase)

A proposed biosynthetic pathway for this compound.

Potential Roles in Plant Metabolism

The precise physiological role of this compound in plants has not been definitively established. However, based on the known functions of other kaurane diterpenoids, several potential roles can be postulated.

Intermediate in Gibberellin Metabolism

Many ent-kaurane derivatives are intermediates in the biosynthesis of gibberellins (GAs), a class of crucial plant hormones that regulate various aspects of growth and development, including stem elongation, seed germination, and flowering.[3] While the main GA biosynthesis pathway proceeds through ent-kaurenoic acid, it is plausible that this compound could be a minor intermediate or a side-product of this pathway, potentially being further metabolized or having a regulatory role.

Role in Plant Defense

Plants produce a vast array of secondary metabolites, including terpenoids, to defend themselves against herbivores, pathogens, and abiotic stresses. Some kaurane diterpenoids have been shown to possess antimicrobial, insecticidal, and anti-feedant properties.[2][3] The hydroxyl groups on this compound could contribute to its biological activity, potentially making it a component of the plant's chemical defense arsenal. The presence of its glycoside derivative, this compound 2-O-beta-D-allopyranoside, suggests a mechanism for storage and stabilization, which is common for defense compounds.[1][3]

Potential Roles of this compound cluster_biosynthesis Biosynthesis cluster_function Potential Functions GGPP GGPP ent_Kaurene ent-Kaurene GGPP->ent_Kaurene Kauranediol This compound ent_Kaurene->Kauranediol Gibberellin Gibberellin Pathway Intermediate/Regulator Kauranediol->Gibberellin Metabolic Link? Defense Plant Defense (e.g., antimicrobial, anti-feedant) Kauranediol->Defense Bioactivity?

Logical relationships of this compound's potential roles.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of this compound. The following sections provide methodologies for the extraction, purification, and analysis of this compound from plant tissues.

Extraction and Purification of this compound from Plant Material

This protocol outlines a general procedure for the extraction and purification of hydroxylated diterpenoids like this compound.

Extraction and Purification Workflow Start Plant Material (e.g., leaves, roots) Grinding Grind to a fine powder in liquid nitrogen Start->Grinding Extraction Extract with Methanol (B129727) or Ethyl Acetate (B1210297) Grinding->Extraction Filtration Filter to remove solid debris Extraction->Filtration Concentration Concentrate the extract under reduced pressure Filtration->Concentration Partitioning Liquid-liquid partitioning (e.g., hexane/methanol) Concentration->Partitioning ColumnChrom Silica (B1680970) Gel Column Chromatography Partitioning->ColumnChrom HPLC Preparative HPLC (e.g., C18 column) ColumnChrom->HPLC FinalProduct Pure this compound HPLC->FinalProduct

General workflow for the extraction and purification of this compound.

Methodology:

  • Sample Preparation: Fresh plant material is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic grinder. Lyophilization of the plant material can also be performed.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent such as methanol or ethyl acetate at room temperature with constant agitation for 24-48 hours. This process is typically repeated three times to ensure complete extraction.

  • Filtration and Concentration: The combined extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common system is partitioning between n-hexane and 90% aqueous methanol to remove non-polar compounds like lipids and chlorophylls. The methanolic phase, containing the more polar diterpenoids, is collected.

  • Column Chromatography: The concentrated methanolic phase is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled, concentrated, and further purified by preparative HPLC on a C18 column with a methanol/water or acetonitrile/water gradient. The purity of the isolated this compound should be confirmed by analytical HPLC.

Analytical Methods for Identification and Quantification

Accurate identification and quantification are critical for understanding the role of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like diterpenoids.

Methodology:

  • Derivatization: Due to the presence of hydroxyl groups, this compound needs to be derivatized to increase its volatility and thermal stability. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

  • GC Separation: The derivatized sample is injected into a GC equipped with a capillary column (e.g., DB-5ms). A temperature gradient is used to separate the compounds.

  • MS Detection: The separated compounds are detected by a mass spectrometer. The mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern that can be used for its identification by comparison with a spectral library or a pure standard. Quantification can be achieved using an internal standard.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of novel compounds and for confirming the identity of known compounds.

Methodology:

  • Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.

  • Spectral Analysis: The chemical shifts, coupling constants, and correlations from these spectra are used to determine the complete structure and stereochemistry of the molecule. The ¹H and ¹³C NMR data for kaurane diols will show characteristic signals for the tetracyclic skeleton and the hydroxyl-bearing carbons.[4]

Quantitative Data

Currently, there is a lack of published quantitative data specifically on the effects of this compound on plant metabolism. Research in this area would be highly valuable to elucidate its physiological significance. Future studies could focus on:

Area of InvestigationPotential Quantitative Measurements
Plant Growth Regulation - Root and shoot elongation assays- Seed germination rates- Flowering time
Enzyme Inhibition/Activation - In vitro assays with key enzymes in the gibberellin biosynthesis pathway- Assays with enzymes involved in plant defense responses
Gene Expression Analysis - Quantitative PCR (qPCR) of genes involved in diterpenoid biosynthesis and plant defense signaling pathways

Conclusion

This compound is a member of the extensive kaurane diterpenoid family with a largely unexplored role in plant metabolism. Based on the current understanding of related compounds, it is likely involved in the broader network of diterpenoid biosynthesis, potentially as a minor intermediate in the gibberellin pathway or as a component of the plant's chemical defense system. The biosynthetic pathway is presumed to proceed via the cyclization of GGPP to ent-kaurene, followed by hydroxylation at the C-2 and C-16 positions by cytochrome P450 monooxygenases.

Further research is imperative to isolate and quantify this compound from various plant species, to elucidate its precise biosynthetic pathway and the enzymes involved, and to determine its specific physiological functions. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to pursue these investigations. Unraveling the role of this compound will not only contribute to our fundamental understanding of plant secondary metabolism but may also open avenues for its application in agriculture and drug development.

References

Unveiling 2,16-Kauranediol: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological assessment of 2,16-Kauranediol, a naturally occurring diterpenoid of the kaurane (B74193) class. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical analysis and potential therapeutic applications of this compound.

Discovery and Natural Occurrence

This compound, systematically named ent-kaurane-2β,16α-diol, was first identified as a chemical constituent of the fern Pteris cretica Linn.[1]. Early phytochemical investigations of this plant species by researchers including Hakamatsuka, Murakami, and their colleagues led to the successful isolation and structural elucidation of this kaurane diterpenoid[1]. The kaurane skeleton is a key chemical marker within the Pteridaceae family, and Pteris cretica has been a rich source of various hydroxylated kauranoids[1].

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic separation. The following protocol is a synthesized methodology based on established techniques for the isolation of kaurane diterpenoids from Pteris species.

2.1. Plant Material and Extraction

Fresh or air-dried aerial parts of Pteris cretica are collected and pulverized. The powdered plant material is then subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or 70% aqueous ethanol, at room temperature for an extended period[2]. The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

2.2. Solvent Partitioning

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758), ethyl acetate (B1210297), and n-butanol[2]. This step serves to separate compounds based on their polarity, with diterpenoids like this compound typically concentrating in the less polar fractions (e.g., dichloromethane and ethyl acetate).

2.3. Chromatographic Purification

The fractions enriched with the target compound are then subjected to a series of chromatographic techniques for further purification.

  • Silica (B1680970) Gel Column Chromatography: The enriched fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or chloroform (B151607) and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound are often further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative HPLC, typically on a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

The following diagram illustrates the general workflow for the isolation of this compound.

experimental_workflow start Dried & Powdered Pteris cretica extraction Methanol Extraction start->extraction concentration Concentration in vacuo extraction->concentration partitioning Solvent Partitioning (Petroleum Ether, CH2Cl2, EtOAc, n-BuOH) concentration->partitioning column_chrom Silica Gel Column Chromatography (Gradient Elution) partitioning->column_chrom sephadex Sephadex LH-20 Chromatography (Methanol) column_chrom->sephadex hplc Preparative HPLC (C18, MeOH/H2O) sephadex->hplc end Pure this compound hplc->end signaling_pathway compound This compound receptor Cellular Target (e.g., Receptor, Enzyme) compound->receptor pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt Inhibition mapk MAPK Pathway receptor->mapk Modulation apoptosis Apoptosis pi3k_akt->apoptosis mapk->apoptosis

References

The Therapeutic Potential of Kaurane Diterpenoids: A Technical Guide to 2,16-Kauranediol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaurane-type diterpenoids, a diverse class of natural products, are emerging as promising candidates for therapeutic development. Characterized by a tetracyclic carbon skeleton, these compounds, particularly the ent-kaurane series, exhibit a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth analysis of the therapeutic potential of kaurane (B74193) diterpenoids, with a focus on the structural class represented by 2,16-Kauranediol. While specific research on this compound is limited, this document extrapolates from the wealth of data on structurally similar and well-studied kaurane diterpenoids to outline their mechanisms of action, present key quantitative data, detail experimental protocols, and visualize relevant biological pathways.

Introduction to Kaurane Diterpenoids

Kaurane diterpenoids are a significant class of natural products primarily isolated from various plant species, including those of the genera Isodon and Jungermannia, as well as from liverworts.[1] Structurally, they are defined by a perhydrophenanthrene core fused to a cyclopentane (B165970) ring.[1] The ent-kaurane configuration, an enantiomeric form, is particularly noted for its broad biological activities.[1][2] These compounds are intermediates in the biosynthesis of gibberellin plant hormones and have demonstrated a range of pharmacological effects, making them a focal point for drug discovery.[2] The structural diversity within this family, arising from various substitutions and oxidations on the core skeleton, gives rise to a wide array of biological functions.

Therapeutic Applications and Biological Activities

The therapeutic potential of kaurane diterpenoids spans several key areas of medicine. A substantial body of research highlights their promise as antineoplastic, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

The most extensively studied application of kaurane diterpenoids is in oncology. Numerous compounds within this class have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. The primary mechanism often involves the induction of apoptosis and other forms of programmed cell death, such as ferroptosis.

Anti-inflammatory Activity

Several kaurane diterpenoids exhibit significant anti-inflammatory properties. Their mechanism of action in this context often involves the inhibition of key inflammatory mediators. For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation.

Antimicrobial Activity

The antimicrobial potential of kaurane diterpenoids has also been recognized. Certain compounds have shown efficacy against various bacteria and fungi, suggesting their potential as leads for the development of new anti-infective agents.

Mechanisms of Action

The diverse biological activities of kaurane diterpenoids are attributed to several distinct, yet sometimes overlapping, mechanisms of action at the molecular level.

Induction of Oxidative Stress and Redox Imbalance

A widely accepted mechanism for the anticancer effects of many ent-kaurane diterpenoids is the induction of oxidative stress. These compounds can covalently bind to sulfhydryl groups of proteins and molecules like glutathione (B108866) (GSH), leading to the depletion of intracellular antioxidant defenses. This disruption of redox homeostasis results in an accumulation of reactive oxygen species (ROS), which can trigger apoptotic cell death.

Apoptosis Induction

Kaurane diterpenoids are potent inducers of apoptosis. The accumulation of ROS, as mentioned above, is a major trigger for the intrinsic apoptotic pathway. This is often associated with mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential.

Cell Cycle Arrest

In addition to inducing apoptosis, some kaurane derivatives can arrest the cell cycle at specific checkpoints, most notably the G2/M phase. This prevents cancer cells from proliferating and can sensitize them to other anticancer agents.

Quantitative Data on Biological Activity

The following table summarizes the reported in vitro activities of selected kaurane diterpenoids against various cancer cell lines. This data provides a comparative view of the potency of different structural analogs.

CompoundCell LineActivityIC50 (µM)Reference
Compound 13 (exomethylene-cyclopentanone derivative)HT29 (Colon cancer)Antiproliferative~2.5
Compound 13 (exomethylene-cyclopentanone derivative)HepG2 (Hepatocellular carcinoma)Antiproliferative~2.5
Compound 13 (exomethylene-cyclopentanone derivative)B16-F10 (Murine melanoma)Antiproliferative~2.5
Compound 2HT29 (Colon cancer)Antiproliferative10.08 ± 2.69
Compound 7B16-F10 (Murine melanoma)Antiproliferative32.43 ± 3.28
Compound 12HepG2 (Hepatocellular carcinoma)Antiproliferative24.43 ± 16.35
Neotripterifordin (3)H9 human lymphocyte cellsAnti-HIV Replication0.025

Signaling Pathways and Experimental Workflows

Signaling Pathway for Kaurane-Induced Apoptosis

The diagram below illustrates the proposed signaling cascade initiated by ent-kaurane diterpenoids leading to apoptosis in cancer cells.

G Proposed Signaling Pathway of ent-Kaurane Diterpenoid-Induced Apoptosis Kaurane ent-Kaurane Diterpenoid Cell Cancer Cell Kaurane->Cell GSH Glutathione (GSH) Depletion Cell->GSH Inhibition ROS Increased Reactive Oxygen Species (ROS) GSH->ROS Leads to Mito Mitochondrial Dysfunction (Loss of Membrane Potential) ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis G Experimental Workflow for Anticancer Evaluation Start Start Isolation Isolation/Synthesis of Kaurane Diterpenoid Start->Isolation Treatment Cell Treatment with Compound Isolation->Treatment CellCulture Cancer Cell Line Culture CellCulture->Treatment Proliferation Proliferation Assay (e.g., MTT) Treatment->Proliferation ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) Treatment->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle MitoPotential Mitochondrial Membrane Potential Assay Treatment->MitoPotential End End Proliferation->End ApoptosisAssay->End CellCycle->End MitoPotential->End

References

The Therapeutic Potential of 2,16-Kauranediol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ent-kaurane diterpenoids, a class of natural products primarily isolated from plants of the Isodon genus, have garnered significant attention for their diverse and potent biological activities.[1] Among this vast family, dihydroxylated kauranes, including the 2,16-kauranediol (B1632423) scaffold, are emerging as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological significance, and mechanisms of action of this compound derivatives and related compounds, with a focus on their potential as anticancer and anti-inflammatory agents.

Synthesis of ent-Kaurane Derivatives

The chemical synthesis of ent-kaurane derivatives is a critical aspect of exploring their therapeutic potential, allowing for the generation of novel analogues with improved activity and pharmacokinetic profiles. A general approach to the synthesis of functionalized ent-kaurane diterpenoids involves a multi-step process starting from readily available precursors.

General Synthetic Workflow

A representative synthetic scheme for generating complex ent-kaurane derivatives is outlined below. This workflow highlights key transformations that enable the introduction of chemical diversity into the kaurane (B74193) scaffold.

Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Functionalization start1 Cyclohexenyl Carbamate homo_aldol Homo-aldol Reaction start1->homo_aldol start2 Aldehyde start2->homo_aldol homo_prins Intramolecular homo-Prins Cyclization homo_aldol->homo_prins BF3•OEt2 tetracyclic_core Tetracyclic Core (ent-Kaurane) homo_prins->tetracyclic_core oxidation Oxidation tetracyclic_core->oxidation derivatization Derivatization oxidation->derivatization final_product This compound Derivatives derivatization->final_product Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Kauranediol This compound Derivatives Death_Receptor Death Receptor Kauranediol->Death_Receptor Bcl2_family Modulation of Bcl-2 family Kauranediol->Bcl2_family Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inflammatory_Signaling cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_activation p38, ERK, JNK Phosphorylation TLR4->MAPK_activation IKK_activation IKK Activation TLR4->IKK_activation Kauranediol This compound Derivatives Kauranediol->MAPK_activation Kauranediol->IKK_activation Inflammatory_Mediators Pro-inflammatory Cytokines & NO MAPK_activation->Inflammatory_Mediators IkB_degradation IκB Degradation IKK_activation->IkB_degradation NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation NFkB_translocation->Inflammatory_Mediators

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 2,16-Kauranediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for the successful isolation and purification of 2,16-Kauranediol, an ent-kaurane diterpenoid. The methodologies described are based on established procedures for structurally similar compounds and are intended to serve as a detailed guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound belongs to the ent-kaurane class of diterpenoids, a group of natural products known for their diverse and potent biological activities.[1][2][3][4][5][6] While specific research on this compound is limited, the broader class of ent-kaurane diterpenoids has demonstrated significant potential in several therapeutic areas. Many of these compounds exhibit cytotoxic effects against various cancer cell lines, anti-inflammatory properties, and antimicrobial activities.[1][2][3][6][7] The tetracyclic core structure of ent-kauranes provides a unique scaffold for medicinal chemistry and drug discovery programs. The isolation of pure this compound is a critical first step for its pharmacological evaluation and potential development as a therapeutic agent.

Isolation and Purification Workflow

The general workflow for isolating this compound from a plant source involves a multi-step process beginning with extraction, followed by a series of chromatographic purifications.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification cluster_final Final Product plant_material Plant Material (e.g., leaves, stems) extraction Solvent Extraction (e.g., Ethanol or Acetone) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate (B1210297)/Water) crude_extract->partitioning organic_phase Organic Phase partitioning->organic_phase column_chrom Column Chromatography (Silica Gel) organic_phase->column_chrom fractions Fractions Collected column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the isolation and purification of this compound.

Protocol 1: Extraction from Plant Material

This protocol describes the initial extraction of diterpenoids from dried and powdered plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves and stems)

  • Ethanol (95%) or Acetone

  • Large glass container with a lid

  • Mechanical shaker

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 1 kg of the dried and powdered plant material.

  • Place the plant material in a large glass container and add 5 L of 95% ethanol.

  • Seal the container and place it on a mechanical shaker. Macerate at room temperature for 24 hours.

  • Filter the mixture through filter paper to separate the extract from the plant residue.

  • Repeat the extraction of the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Solvent-Solvent Partitioning

This protocol is for the initial fractionation of the crude extract to separate compounds based on their polarity.

Materials:

  • Crude extract from Protocol 1

  • Ethyl acetate

  • Distilled water

  • Separatory funnel (2 L)

  • Beakers and flasks

Procedure:

  • Dissolve the crude extract in 500 mL of distilled water.

  • Transfer the aqueous solution to a 2 L separatory funnel.

  • Add 500 mL of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer into a flask.

  • Collect the upper ethyl acetate layer in a separate flask.

  • Repeat the extraction of the aqueous layer with two more 500 mL portions of ethyl acetate.

  • Combine all the ethyl acetate fractions.

  • Concentrate the combined ethyl acetate fraction using a rotary evaporator to yield the ethyl acetate soluble fraction.

Protocol 3: Silica (B1680970) Gel Column Chromatography

This protocol details the primary chromatographic separation of the ethyl acetate fraction.

Materials:

  • Ethyl acetate soluble fraction from Protocol 2

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column (e.g., 5 cm diameter, 60 cm length)

  • Hexane (B92381) (n-hexane)

  • Ethyl acetate

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Prepare a slurry of 150 g of silica gel in hexane and pack the chromatography column.

  • Dissolve 10 g of the ethyl acetate fraction in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Carefully load the dried sample onto the top of the packed silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Collect fractions of 20 mL each.

  • Monitor the separation by running TLC on the collected fractions. Use a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v).

  • Visualize the spots on the TLC plates under a UV lamp (254 nm and 365 nm) and by staining with a suitable reagent (e.g., ceric sulfate).

  • Combine fractions with similar TLC profiles.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification step to obtain high-purity this compound.

Materials:

  • Semi-purified fraction containing this compound from Protocol 3

  • HPLC grade methanol (B129727)

  • HPLC grade water

  • Preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 5 µm)

  • UV detector

Procedure:

  • Dissolve the semi-purified fraction in methanol.

  • Filter the solution through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system. A typical mobile phase would be a gradient of methanol and water.

  • Inject the sample onto the column.

  • Elute with a suitable gradient, for example, starting with 60% methanol in water and increasing to 100% methanol over 40 minutes.

  • Monitor the elution at a suitable wavelength (e.g., 210 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain the pure compound.

  • Confirm the purity of the isolated compound using analytical HPLC and its structure by spectroscopic methods (NMR, MS).

Data Presentation

The following tables provide representative quantitative data for the isolation and purification of a dihydroxy-ent-kaurane diterpenoid, which can be expected to be similar for this compound.

Table 1: Summary of Extraction and Partitioning

StepStarting MaterialSolvent(s)Yield (g)% Yield (w/w)
Extraction 1 kg dried plant materialEthanol (3 x 5 L)85.08.5%
Partitioning 85.0 g crude extractEthyl Acetate/Water35.041.2% (of crude)

Table 2: Summary of Chromatographic Purification

StepStarting MaterialStationary PhaseMobile Phase GradientFraction(s) of InterestYield (mg)Purity (by HPLC)
Silica Gel CC 10.0 g EtOAc fractionSilica Gel (150 g)Hexane:EtOAc (100:0 to 0:100)Fractions 45-52350~75%
Preparative HPLC 350 mg semi-pure fractionC18 (250x20mm)Methanol:Water (60:40 to 100:0)Peak at RT 25.2 min25>98%

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, the ent-kaurane class of diterpenoids is known to exhibit significant anticancer and anti-inflammatory effects.[1][2][3][4][5][6][7]

Anticancer Activity

Many ent-kaurane diterpenoids induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways.[1][2][8][9] A generalized signaling pathway for the pro-apoptotic activity of ent-kaurane diterpenoids is presented below.

G cluster_pathway Pro-Apoptotic Signaling of ent-Kaurane Diterpenoids cluster_membrane cluster_cytoplasm cluster_mitochondrion cluster_apoptosome cluster_execution Kauranediol This compound (hypothesized) DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Kauranediol->DeathReceptor activates Bcl2 Bcl-2 inhibition Kauranediol->Bcl2 inhibits Caspase8 Caspase-8 activation DeathReceptor->Caspase8 Bid Bid cleavage to tBid Caspase8->Bid Caspase3 Caspase-3 activation Caspase8->Caspase3 Bax Bax activation Bid->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c release Mito->CytoC Apoptosome Apoptosome Assembly CytoC->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothesized pro-apoptotic signaling pathway for this compound.
Anti-inflammatory Activity

The anti-inflammatory effects of some ent-kaurane diterpenoids are attributed to their ability to suppress the production of pro-inflammatory mediators. This is often achieved through the inhibition of signaling pathways such as the NF-κB pathway. A simplified representation of this inhibitory action is shown below.

G cluster_pathway Anti-inflammatory Signaling of ent-Kaurane Diterpenoids InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 InflammatoryStimuli->TLR4 IKK IKK activation TLR4->IKK IkB IκB degradation IKK->IkB NFkB NF-κB translocation to nucleus IkB->NFkB GeneExpression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) NFkB->GeneExpression Kauranediol This compound (hypothesized) Kauranediol->IKK inhibits

Figure 3: Hypothesized anti-inflammatory action of this compound.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the isolation and purification of this compound. While the biological activities are extrapolated from related compounds, the successful isolation of this diterpenoid will enable its specific pharmacological characterization. The methodologies outlined are scalable and can be adapted for the isolation of other ent-kaurane diterpenoids, thus contributing to the broader field of natural product drug discovery.

References

Application Notes & Protocols for the Quantification of 2,16-Kauranediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,16-Kauranediol is a tetracyclic diterpene belonging to the kaurane (B74193) family.[1][2] Compounds of this class are found in various plant species and have garnered significant interest due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and potential anticancer properties.[1][3][4] Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for phytochemical analysis, pharmacological studies, and the development of new therapeutic agents.

This document provides detailed application notes and experimental protocols for the quantification of this compound using modern analytical techniques. The methodologies described are based on established principles for the analysis of similar kaurane diterpenes and serve as a comprehensive guide for researchers.

Analytical Methods Overview

The quantification of kaurane diterpenes is commonly achieved using chromatographic techniques coupled with various detectors. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and effective methods.

Table 1: Comparison of Analytical Methods for Kaurane Diterpene Analysis

MethodPrincipleAdvantagesDisadvantagesTypical Application
HPLC-UV Separation based on polarity, detection via UV absorbance.Simple, robust, cost-effective.Lower sensitivity and selectivity compared to MS methods.Quality control of plant extracts, analysis of high-concentration samples.
GC-MS Separation of volatile or derivatized compounds, identification and quantification by mass spectrometry.High resolution, excellent for structural elucidation, sensitive.Requires derivatization for non-volatile compounds, potential for thermal degradation.Analysis of essential oils and other volatile fractions.
LC-MS/MS High-efficiency separation by LC coupled with highly selective and sensitive detection by tandem mass spectrometry.High sensitivity and selectivity, suitable for complex matrices, requires minimal sample cleanup.Higher instrument cost and complexity.Pharmacokinetic studies, trace-level analysis in biological fluids.

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample/Standard B Dissolve in Methanol (B129727) A->B Sample Injection C Sonicate to Dissolve B->C Sample Injection D Filter through 0.45 µm Syringe Filter C->D Sample Injection E Inject into HPLC System D->E Sample Injection F Isocratic Elution E->F Chromatographic Separation & Detection G UV Detection F->G Chromatographic Separation & Detection H Generate Calibration Curve G->H Quantification I Quantify this compound H->I Quantification

Caption: HPLC-UV workflow for this compound quantification.

Materials and Reagents
  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade, 0.1% formic acid)

  • Syringe filters (0.45 µm, PTFE)

Instrumentation
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Procedure
  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the plant material or extract.

    • Extract with methanol using sonication or reflux.

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (0.1% Formic Acid) (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • UV Detection: 210 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Hypothetical Quantitative Data

Table 2: HPLC-UV Method Validation Parameters (Hypothetical)

ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Recovery95 - 105%
Precision (RSD%)< 2%

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of this compound in less polar extracts or after derivatization to increase volatility.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Prepare Extract/Standard B Derivatization (e.g., Silylation) A->B Sample Injection C Inject into GC-MS System B->C D Temperature Programmed Separation C->D Separation & Detection E Mass Spectrometric Detection (Scan or SIM) D->E Separation & Detection F Generate Calibration Curve E->F Quantification G Quantify Derivatized this compound F->G Quantification

Caption: GC-MS workflow for this compound quantification.

Materials and Reagents
  • This compound reference standard

  • Hexane or Dichloromethane (GC grade)

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Internal Standard (e.g., Epicoprostanol)

Instrumentation
  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Data acquisition and processing software

Procedure
  • Derivatization:

    • Evaporate a known amount of extract or standard to dryness under a stream of nitrogen.

    • Add 100 µL of BSTFA with 1% TMCS and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 10 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis:

    • Identify the derivatized this compound peak based on its retention time and mass spectrum.

    • For quantification, use characteristic ions in SIM mode and construct a calibration curve using the internal standard method.

Hypothetical Quantitative Data

Table 3: GC-MS Method Validation Parameters (Hypothetical)

ParameterResult
Linearity (r²)> 0.998
Range0.1 - 50 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Recovery90 - 110%
Precision (RSD%)< 5%

Protocol 3: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices.

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis A Protein Precipitation or LLE B Evaporation & Reconstitution A->B Sample Injection C Inject into LC-MS/MS System B->C D Gradient Elution C->D Separation & Detection E MRM Detection D->E Separation & Detection F Generate Calibration Curve E->F Quantification G Quantify this compound F->G Quantification

Caption: LC-MS/MS workflow for this compound quantification.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (structurally similar, stable isotope labeled if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade, 0.1% formic acid)

  • Formic acid (LC-MS grade)

Instrumentation
  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Data acquisition and processing software

Procedure
  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

    • Vortex to precipitate proteins.

    • Centrifuge and transfer the supernatant to a new tube.

    • Evaporate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be determined by infusion of the standard.

  • Data Analysis:

    • Optimize MRM transitions for this compound and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

    • Quantify this compound in samples using the calibration curve.

Hypothetical Quantitative Data

Table 4: LC-MS/MS Method Validation Parameters (Hypothetical)

ParameterResult
Linearity (r²)> 0.999
Range0.1 - 1000 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Recovery98 - 102%
Precision (RSD%)< 3%
Matrix EffectMinimal

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the accurate and reliable quantification of this compound. The choice of method will be dictated by the specific research question, sample matrix, and available resources. For routine quality control of extracts with higher concentrations, HPLC-UV offers a cost-effective solution. For comprehensive profiling and analysis of volatile components, GC-MS is a powerful tool. For trace-level quantification in complex biological samples, such as in pharmacokinetic studies, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. It is imperative that any method chosen be thoroughly validated to ensure data of the highest quality.

References

Application Note: HPLC-MS Analysis of 2,16-Kauranediol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,16-Kauranediol is a diterpenoid compound belonging to the kaurane (B74193) family, a group of natural products known for their diverse biological activities. These compounds are found in various plant species and have garnered interest in the pharmaceutical and nutraceutical industries for their potential therapeutic properties. The accurate and sensitive quantification of this compound in complex plant matrices is crucial for quality control, pharmacokinetic studies, and the elucidation of its biological functions. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the selective and sensitive determination of such compounds in intricate samples.[1][2][3] This application note provides a detailed protocol for the extraction, purification, and quantification of this compound from plant extracts using HPLC-MS.

Data Presentation

The following tables present representative quantitative data for the analysis of this compound in different plant extracts. Please note that these are example data sets to illustrate the application of the described method.

Table 1: HPLC-MS/MS Method Validation Parameters for this compound

ParameterResult
Linearity (r²)≥ 0.99
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Accuracy (%)92.5 - 108.7
Precision (RSD %)< 6.5
Recovery (%)88.2 - 97.4

Table 2: Quantification of this compound in Various Plant Extracts

Plant SpeciesTissueThis compound Concentration (µg/g dry weight) ± SD
Isodon rubescensLeaves15.8 ± 1.2
Cryptomeria japonicaNeedles8.3 ± 0.7
Sarcandra glabraStems21.5 ± 2.1

Experimental Protocols

A generalized workflow for the quantitative analysis of this compound using HPLC-MS is depicted below.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification (SPE) cluster_3 Analysis Harvest Harvest Plant Material Freeze Flash Freeze in Liquid N2 Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind AddSolvent Add Extraction Solvent (Methanol/Acetonitrile) Grind->AddSolvent Vortex Vortex/Sonicate AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Condition Condition C18 Cartridge CollectSupernatant->Condition Load Load Extract Condition->Load Wash Wash with Aqueous Solution Load->Wash Elute Elute with Organic Solvent Wash->Elute Dry Dry Eluate Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MS MS/MS Detection HPLC->MS Data Data Analysis MS->Data

Experimental workflow for this compound analysis.

1. Sample Preparation and Extraction

This protocol is based on standard procedures for the extraction of diterpenoids from plant tissues.

  • Materials:

    • Plant tissue (e.g., leaves, stems)

    • Liquid nitrogen

    • Mortar and pestle or cryogenic grinder

    • Extraction solvent: 80% Methanol (B129727) or Acetonitrile in water

    • Microcentrifuge tubes (2 mL)

    • Vortex mixer and sonicator

    • Refrigerated centrifuge

  • Protocol:

    • Weigh approximately 100-200 mg of fresh plant material.

    • Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1.5 mL of pre-chilled 80% methanol (or acetonitrile) to the tube.

    • Vortex vigorously for 1 minute, followed by sonication for 15 minutes in a cold water bath.

    • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with another 1 mL of the extraction solvent and combine the supernatants.

2. Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is employed to remove interfering compounds from the crude extract, thereby reducing matrix effects and improving the sensitivity of the analysis.

  • Materials:

    • C18 SPE cartridges (e.g., 100 mg, 1 mL)

    • SPE vacuum manifold

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Nitrogen gas evaporator

  • Protocol:

    • Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through it. Do not allow the cartridge to dry.

    • Load the combined supernatant from the extraction step onto the conditioned cartridge.

    • Wash the cartridge with 2 mL of 20% methanol in water to remove polar impurities.

    • Elute the this compound with 2 mL of 90% methanol.

    • Dry the eluate under a gentle stream of nitrogen gas at 30°C.

    • Reconstitute the dried residue in 200 µL of the initial mobile phase for HPLC-MS analysis.

3. HPLC-MS/MS Analysis

The separation and detection of this compound are performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Instrumentation:

    • HPLC or UHPLC system

    • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 800 L/h

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound Precursor Ion (m/z): [M+H-H₂O]⁺ (To be determined empirically)

      • Product Ions (m/z): To be determined by infusion of a standard and fragmentation analysis.

Hypothetical Signaling Pathway

As the specific signaling pathway for this compound is not yet fully elucidated, the following diagram illustrates a hypothetical mechanism of action for a diterpenoid with potential anti-inflammatory properties, a common activity for this class of compounds.

G cluster_0 Cellular Response Kauranediol This compound Receptor Cell Surface Receptor Kauranediol->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates NFkB NF-κB Kinase_B->NFkB Inhibits Activation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Regulates Inflammation Inflammation Inflammatory_Genes->Inflammation

Hypothetical anti-inflammatory signaling pathway.

This diagram proposes that this compound may exert anti-inflammatory effects by binding to a cell surface receptor, initiating a kinase cascade that ultimately inhibits the activation and nuclear translocation of NF-κB, a key transcription factor for inflammatory genes.

The HPLC-MS method described provides a robust and sensitive platform for the quantification of this compound in complex plant extracts. The detailed protocols for sample preparation, extraction, and analysis can be adapted for various plant matrices. This application note serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the analysis of kaurane diterpenoids.

References

Troubleshooting & Optimization

Technical Support Center: 2,16-Kauranediol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 2,16-Kauranediol for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a diterpenoid, a class of natural compounds known for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Like many diterpenoids, this compound is a lipophilic molecule, which results in poor solubility in aqueous solutions commonly used for in vitro cell culture and other biological assays.[1][2][3] Achieving a sufficient and stable concentration in your assay medium is critical for obtaining accurate and reproducible experimental results.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: For preparing a stock solution of this compound, it is recommended to start with organic solvents in which it is more readily soluble. Common choices include:

It is advisable to prepare a high-concentration stock solution in one of these solvents, which can then be diluted to the final working concentration in your aqueous assay medium.

Q3: What is the maximum recommended final concentration of organic solvents in cell-based assays?

A3: The final concentration of the organic solvent in your cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity or other off-target effects. As a general guideline:

  • DMSO: Typically, the final concentration should not exceed 0.5% (v/v), although some cell lines may tolerate up to 1%. It is always best to perform a solvent toxicity control experiment for your specific cell line.

  • Ethanol: The final concentration is generally kept below 0.5% (v/v).

Q4: My this compound precipitates when I dilute the stock solution into my aqueous buffer. What can I do?

A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting strategies:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.

  • Use a Co-solvent: Incorporating a less toxic, water-miscible co-solvent can help maintain solubility.

  • Employ Surfactants: Low concentrations of non-ionic surfactants can aid in forming micelles that encapsulate the hydrophobic compound.

  • Utilize Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Troubleshooting Guide: Enhancing Solubility

This guide provides detailed protocols and quantitative data to help you overcome common solubility challenges with this compound.

Initial Solubility Testing

Before proceeding with your main experiment, it is crucial to determine the approximate solubility of this compound in your chosen solvents.

Experimental Protocol:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear vial.

  • Add a measured volume of the solvent (e.g., 100 µL of DMSO) to achieve a high starting concentration (e.g., 10 mg/mL).

  • Vortex the mixture thoroughly for 1-2 minutes.

  • Visually inspect the solution against a light source for any undissolved particles.

  • If the compound is fully dissolved, you can proceed with serial dilutions. If not, add more solvent incrementally and vortex until a clear solution is obtained to determine the saturation point.

Solubility Enhancement Techniques

Below are detailed methods for improving the aqueous solubility of this compound for your in vitro experiments.

1. Co-solvent Systems

Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds in aqueous solutions.

Co-solventTypical Starting Concentration in Final MediumNotes
Polyethylene Glycol 300 (PEG300)1 - 10% (v/v)Generally well-tolerated by many cell lines.
Propylene Glycol1 - 5% (v/v)Another commonly used and low-toxicity co-solvent.

Experimental Protocol (Co-solvent Method):

  • Prepare your stock solution of this compound in DMSO or ethanol.

  • In a separate tube, prepare your final assay medium containing the desired concentration of the co-solvent (e.g., 5% PEG300).

  • While vortexing the medium containing the co-solvent, slowly add the stock solution of this compound to reach the final desired concentration.

2. Use of Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.

SurfactantTypical Starting Concentration in Final MediumNotes
Tween® 80 (Polysorbate 80)0.1 - 0.5% (v/v)A non-ionic surfactant commonly used in biological assays.
Cremophor® EL0.1 - 0.5% (v/v)Can be more effective but may have higher cytotoxicity.

Experimental Protocol (Surfactant Method):

  • Prepare your stock solution of this compound in an organic solvent.

  • Prepare your final assay medium.

  • Add the surfactant (e.g., Tween® 80) to the assay medium and mix well.

  • Slowly add the stock solution of this compound to the medium containing the surfactant while vortexing.

3. Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in water.

CyclodextrinTypical Starting ConcentrationNotes
β-Cyclodextrin (β-CD)1 - 10 mMLimited by its own aqueous solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 20 mMMore soluble and generally preferred for biological studies.

Experimental Protocol (Cyclodextrin Method):

  • Prepare an aqueous solution of the cyclodextrin (e.g., 10 mM HP-β-CD) in your assay buffer or medium.

  • Add the powdered this compound directly to the cyclodextrin solution.

  • Stir or sonicate the mixture until the compound is dissolved. This may take some time as the complexation process occurs.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and understanding the potential mechanisms of action of this compound, the following diagrams are provided.

G cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation A This compound (powder) C High Concentration Stock Solution A->C B Organic Solvent (e.g., DMSO, Ethanol) B->C F Final Working Solution C->F Slowly add while vortexing D Aqueous Assay Medium D->F E Solubility Enhancer (Co-solvent, Surfactant, or Cyclodextrin) E->D

Experimental workflow for preparing this compound solutions.

Potential Signaling Pathways Modulated by Kaurane (B74193) Diterpenoids

While the specific signaling pathways modulated by this compound are still under investigation, kaurane diterpenoids are known to exert anti-inflammatory and anti-cancer effects by targeting key cellular signaling cascades. The following diagrams illustrate these potential pathways.

NFkB_Pathway This compound This compound IKK IKK This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IKK->NF-κB Activates IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription

Potential inhibition of the NF-κB signaling pathway.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Promotes MAPK_Pathway This compound This compound Ras/Raf Ras/Raf This compound->Ras/Raf Inhibits MEK MEK Ras/Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Inflammation & Proliferation Inflammation & Proliferation Transcription Factors->Inflammation & Proliferation Promotes

References

Technical Support Center: Large-Scale Extraction of 2,16-Kauranediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale extraction of 2,16-Kauranediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the extraction and purification of this promising kaurane (B74193) diterpenoid from its natural sources, primarily Pteris multifida.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for extracting this compound?

A1: The primary documented natural source of this compound is the fern Pteris multifida. Other species of the Pteris genus have also been found to contain various kaurane diterpenoids and may be potential sources.

Q2: What are the main challenges in scaling up the extraction of this compound?

A2: Scaling up the extraction of this compound from a laboratory to a pilot or industrial scale presents several challenges. These include maintaining extraction efficiency, managing large volumes of solvents, ensuring the purity of the final product, and preventing the degradation of the target compound.[1][2] Low yields and the presence of structurally similar impurities are common issues.[3]

Q3: Which extraction methods are suitable for large-scale production?

A3: Several methods can be adapted for large-scale extraction of diterpenoids. Conventional methods like Soxhlet extraction are effective but can be time-consuming and require large amounts of solvent.[4] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer faster extraction times and reduced solvent consumption, making them potentially more sustainable for larger scales.[5] Supercritical Fluid Extraction (SFE) with CO2 is an environmentally friendly option with high selectivity, though it requires a high initial investment.

Q4: How does the choice of solvent impact the extraction efficiency and purity?

A4: The choice of solvent is critical and depends on the polarity of this compound. Methanol (B129727) and ethanol (B145695) are commonly used for extracting diterpenoids due to their ability to extract a range of polar compounds. However, for large-scale operations, factors like cost, toxicity, and environmental impact must be considered. Solvent selection directly influences the extraction yield and the profile of co-extracted impurities, which will affect downstream purification steps.

Q5: What are the typical purification strategies for this compound on a large scale?

A5: Large-scale purification of this compound typically involves multi-step chromatographic techniques. Column chromatography using silica (B1680970) gel is a common initial step. For higher purity, preparative High-Performance Liquid Chromatography (prep-HPLC) can be employed. However, scaling up chromatography can be challenging in terms of solvent consumption and throughput.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Inefficient Extraction - Optimize Solvent: Experiment with different solvent systems (e.g., methanol, ethanol, or mixtures with less polar solvents) to improve the solubility of this compound. - Increase Extraction Time/Temperature: For methods like Soxhlet or maceration, increasing the duration or temperature (while monitoring for degradation) can enhance yield. - Improve Mass Transfer: Ensure the plant material is ground to an optimal particle size to maximize surface area for solvent penetration. - Consider Advanced Techniques: Evaluate UAE or MAE to improve extraction efficiency.
Compound Degradation - Temperature Control: Kaurane diterpenes can be sensitive to high temperatures. Avoid prolonged exposure to excessive heat during extraction and solvent evaporation. Use techniques like vacuum evaporation to lower the boiling point of the solvent. - pH Monitoring: The stability of diterpenoids can be pH-dependent. Ensure the pH of the extraction solvent is neutral or optimized to prevent degradation.
Losses During Purification - Optimize Chromatography: Carefully select the stationary and mobile phases for column chromatography to ensure good separation and recovery. - Minimize Transfer Steps: Each transfer of the extract can lead to material loss. Streamline the workflow to reduce the number of steps.
Problem 2: Poor Purity of the Final Product
Possible Cause Suggested Solution
Co-extraction of Impurities - Solvent Selectivity: Use a solvent system that is more selective for this compound. A step-wise extraction with solvents of increasing polarity can help in fractionating the extract and removing some impurities. - Pre-extraction Wash: A pre-wash of the plant material with a non-polar solvent like hexane (B92381) can remove lipids and other non-polar impurities.
Ineffective Chromatographic Separation - Optimize Chromatographic Conditions: For column chromatography, experiment with different solvent gradients, flow rates, and column packing materials. For prep-HPLC, optimizing the mobile phase composition and gradient is crucial for resolving closely eluting impurities. - Multi-step Purification: A single chromatographic step is often insufficient for high purity on a large scale. A combination of different chromatographic techniques (e.g., normal-phase followed by reversed-phase) may be necessary.
Presence of Structurally Similar Diterpenoids - High-Resolution Chromatography: Utilize high-performance chromatographic techniques like prep-HPLC with optimized conditions to separate structurally similar compounds. - Crystallization: If the crude extract is sufficiently concentrated, crystallization can be a powerful and scalable purification method to isolate the desired compound from minor impurities.

Experimental Protocols

Protocol 1: Large-Scale Solvent Extraction of this compound
  • Preparation of Plant Material:

    • Air-dry the aerial parts of Pteris multifida.

    • Grind the dried plant material to a coarse powder (e.g., 20-40 mesh).

  • Extraction:

    • Pack the powdered plant material into a large-scale percolator or a Soxhlet extractor.

    • Extract with methanol or 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

    • For percolation, allow the solvent to macerate the plant material for 24-48 hours before starting the percolation.

    • For Soxhlet extraction, run the apparatus for 24-48 hours.

  • Concentration:

    • Collect the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification by Column Chromatography
  • Preparation of the Column:

    • Pack a large glass column with silica gel (60-120 mesh) using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading:

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate (B1210297) or methanol.

    • Example gradient: Hexane -> Hexane:Ethyl Acetate (9:1 -> 1:1) -> Ethyl Acetate -> Ethyl Acetate:Methanol (9:1).

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing the pure compound and concentrate under reduced pressure.

Visualizations

Extraction_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Plant Material (Pteris multifida) Plant Material (Pteris multifida) Drying & Grinding Drying & Grinding Plant Material (Pteris multifida)->Drying & Grinding Solvent Extraction\n(Methanol/Ethanol) Solvent Extraction (Methanol/Ethanol) Drying & Grinding->Solvent Extraction\n(Methanol/Ethanol) Concentration\n(Rotary Evaporation) Concentration (Rotary Evaporation) Solvent Extraction\n(Methanol/Ethanol)->Concentration\n(Rotary Evaporation) Crude Extract Crude Extract Concentration\n(Rotary Evaporation)->Crude Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Extract->Silica Gel Column Chromatography Fraction Collection & TLC Analysis Fraction Collection & TLC Analysis Silica Gel Column Chromatography->Fraction Collection & TLC Analysis Pooling of Pure Fractions Pooling of Pure Fractions Fraction Collection & TLC Analysis->Pooling of Pure Fractions Pure this compound Pure this compound Pooling of Pure Fractions->Pure this compound

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purity Issues Low Yield Low Yield Inefficient Extraction? Inefficient Extraction? Low Yield->Inefficient Extraction? Compound Degradation? Compound Degradation? Low Yield->Compound Degradation? Purification Losses? Purification Losses? Low Yield->Purification Losses? Optimize Solvent & Conditions Optimize Solvent & Conditions Inefficient Extraction?->Optimize Solvent & Conditions Control Temperature & pH Control Temperature & pH Compound Degradation?->Control Temperature & pH Streamline Workflow Streamline Workflow Purification Losses?->Streamline Workflow Purity Issues Purity Issues Co-extraction of Impurities? Co-extraction of Impurities? Purity Issues->Co-extraction of Impurities? Poor Separation? Poor Separation? Purity Issues->Poor Separation? Selective Solvents / Pre-wash Selective Solvents / Pre-wash Co-extraction of Impurities?->Selective Solvents / Pre-wash Optimize Chromatography / Multi-step Purification Optimize Chromatography / Multi-step Purification Poor Separation?->Optimize Chromatography / Multi-step Purification

Caption: Logical troubleshooting guide for common extraction and purification problems.

References

Technical Support Center: Optimizing 2,16-Kauranediol Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction and purification of 2,16-Kauranediol from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound, also known as ent-kaurane-2β,16α-diol, is a kaurane-type diterpenoid that has been isolated from several plant species. The most well-documented sources are:

  • Euphorbia hirta : The whole plant, including stems, leaves, and roots, has been shown to contain this compound.[1][2][3]

  • Pteris cretica : This fern species, commonly known as the Cretan brake fern, is another known source. A glycoside of this compound has also been identified in its fronds, suggesting the presence of the aglycone form.[4]

Q2: What is the general strategy for extracting kaurane (B74193) diterpenoids like this compound?

A2: The general approach involves a multi-step process:

  • Extraction : The dried and powdered plant material is extracted with an appropriate organic solvent to create a crude extract.

  • Fractionation : The crude extract is then partitioned between immiscible solvents of varying polarities to separate compounds based on their polarity.

  • Chromatographic Purification : The resulting fractions are subjected to one or more chromatographic techniques to isolate the target compound, this compound.

Q3: Which solvents are most effective for the initial extraction?

A3: The choice of solvent depends on the polarity of the target compound. For this compound, which is a dihydroxylated diterpenoid, polar solvents are generally effective. Commonly used solvents include:

  • Ethanol (B145695) or Methanol (B129727) : These are frequently used for the initial extraction of diterpenoids from plant material.[2]

  • Aqueous Ethanol (e.g., 70%) : This can also be effective and is sometimes used for extracting glycosylated forms of diterpenoids.

  • Chloroform (B151607) : While less polar than alcohols, chloroform can also be used, particularly in a Soxhlet extraction setup.

Q4: What are the common challenges in purifying this compound?

A4: Researchers may encounter several challenges, including:

  • Low Yield : this compound is often present in low concentrations in the plant material.

  • Co-elution of Structurally Similar Compounds : The crude extract contains a complex mixture of other diterpenoids and secondary metabolites with similar polarities, making separation difficult.

  • Compound Degradation : Diterpenoids can be sensitive to heat and acidic or basic conditions, which may be encountered during extraction and purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of Crude Extract 1. Inefficient extraction method. 2. Inappropriate solvent selection. 3. Poor quality of plant material.1. Increase extraction time or use a more exhaustive method like Soxhlet extraction. Consider ultrasound-assisted extraction to improve efficiency. 2. Use a more polar solvent like ethanol or methanol for this compound. 3. Ensure the plant material is properly dried, powdered, and stored to prevent degradation of secondary metabolites.
Difficulty in Separating this compound from other Compounds 1. Co-elution with other diterpenoids of similar polarity. 2. Overloading of the chromatography column.1. Employ a multi-step chromatographic approach. Start with a less selective technique like vacuum liquid chromatography (VLC) for initial fractionation, followed by high-resolution methods like flash chromatography or preparative HPLC. 2. Use a smaller sample load on the column and optimize the solvent gradient for better resolution.
Broad or Tailing Peaks in Chromatography 1. Poor column packing. 2. Inappropriate solvent system. 3. Sample insolubility in the mobile phase.1. Ensure the column is packed uniformly to avoid channeling. 2. Adjust the polarity of the mobile phase. A small amount of a polar modifier (e.g., methanol in a dichloromethane (B109758) mobile phase) can sometimes improve peak shape. 3. Dissolve the sample in a small amount of a strong solvent and then dilute it with the mobile phase before loading onto the column.
Suspected Degradation of the Target Compound 1. Exposure to high temperatures during solvent evaporation. 2. Use of harsh acidic or basic conditions.1. Use a rotary evaporator at a low temperature to remove solvents. 2. Maintain neutral pH conditions throughout the extraction and purification process unless a specific step requires otherwise.

Data Presentation: Extraction Methods and Yields

The following table summarizes extraction parameters and reported yields for kaurane diterpenoids from Euphorbia hirta and Pteris cretica. Note that specific yields for this compound are often not reported, and the data provided is for related compounds, offering an estimate of what can be expected.

Plant Source Plant Part Extraction Solvent Chromatographic Methods Compound Isolated Starting Material Yield Reference
Euphorbia hirtaWhole plant (dry)EthanolMCI-gel CHP 20P, Silica (B1680970) gel, Sephadex LH-202β,16α-dihydroxy-ent-kaurane (this compound) and related diterpenoids4.0 kgNot explicitly stated for this compound, but 2 mg and 3 mg for related compounds.
Pteris creticaAerial parts70% Aqueous EthanolThin-layer, normal-phase column, and reversed-phase semi-preparative column chromatographyPterosins (sesquiterpenoids) and other diterpenoids5 kgNot specified for diterpenoids.
Pteris creticaWhole plant (dry)Chloroform (Soxhlet)Column chromatography over silica gelNew maleates (bioassay-guided)1 kgNot applicable.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Euphorbia hirta

This protocol is adapted from the methodology described by Yan et al. (2011).

1. Plant Material Preparation:

  • Collect fresh whole plants of Euphorbia hirta.

  • Wash the plant material thoroughly to remove any soil and debris.

  • Air-dry the plants in the shade until they are brittle.

  • Grind the dried plant material into a coarse powder.

2. Extraction:

  • Macerate the dried powder (e.g., 4.0 kg) with ethanol (e.g., 3 x 25 L) at room temperature overnight for each extraction cycle.

  • Filter the extract after each cycle and combine the filtrates.

  • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation:

  • Partition the crude extract between ethyl acetate (B1210297) (EtOAc) and water.

  • Separate the layers and concentrate the EtOAc layer to yield the primary fraction for further purification.

4. Chromatographic Purification:

  • Step 1: MCI-gel Chromatography:

    • Subject the EtOAc fraction to column chromatography on MCI-gel CHP 20P.

    • Elute with a gradient of methanol in water (e.g., starting with 90% methanol-water) followed by 100% methanol.

  • Step 2: Silica Gel Chromatography:

    • Further, purify the fractions containing the diterpenoids by repeated column chromatography on silica gel.

    • Use a gradient of ethyl acetate in petroleum ether as the mobile phase.

  • Step 3: Sephadex LH-20 Chromatography:

    • For final purification, use a Sephadex LH-20 column with 100% methanol as the eluent to remove smaller impurities.

5. Analysis and Identification:

  • Monitor the fractions at each stage using Thin Layer Chromatography (TLC).

  • Characterize the pure compound using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Mandatory Visualizations

experimental_workflow plant_material Dried, powdered Euphorbia hirta extraction Maceration with Ethanol plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract fractionation Partitioning (EtOAc/H2O) crude_extract->fractionation etoac_fraction Ethyl Acetate Fraction fractionation->etoac_fraction mci_gel MCI-gel Chromatography etoac_fraction->mci_gel silica_gel Silica Gel Chromatography mci_gel->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex pure_compound Pure this compound sephadex->pure_compound

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_logic start_node Low Yield of Pure Compound check_crude Check Crude Extract Yield start_node->check_crude check_fractions Analyze Intermediate Fractions (TLC/HPLC) check_crude->check_fractions Adequate optimize_extraction Optimize Extraction (Solvent, Time, Method) check_crude->optimize_extraction Low optimize_chromatography Optimize Chromatography (Column, Solvents, Loading) check_fractions->optimize_chromatography Poor Separation degradation_check Check for Degradation (Temperature, pH) check_fractions->degradation_check Compound Absent modify_conditions Modify Purification Conditions (Lower Temp, Neutral pH) degradation_check->modify_conditions Degradation Suspected

Caption: Troubleshooting logic for low yield of this compound.

References

stability issues of 2,16-Kauranediol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,16-Kauranediol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound, like other ent-kaurane diterpenoids, is susceptible to degradation under certain conditions. The primary concerns are oxidation, sensitivity to acidic environments, and potential degradation from exposure to light and elevated temperatures. These factors can lead to the formation of impurities and a decrease in the active concentration of the compound.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on the behavior of similar kaurane (B74193) diterpenes, degradation is likely to involve oxidation of the hydroxyl groups, potentially forming corresponding ketones or aldehydes.[1] Additionally, the loss of methyl groups has been observed in related compounds.

Q3: How should I prepare and store stock solutions of this compound?

A3: Due to its poor aqueous solubility, this compound should be dissolved in an appropriate organic solvent such as DMSO or ethanol (B145695) to prepare a concentrated stock solution. For short-term storage (1-2 weeks), refrigerated temperatures (2-8°C) are recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles. Solutions should be protected from light by using amber vials or by wrapping the container in foil.

Q4: Can I use aqueous buffers to dilute my this compound stock solution for cell-based assays?

A4: Yes, but with caution. Direct dilution of a concentrated organic stock solution into an aqueous buffer can cause the compound to precipitate. To avoid this, it is recommended to perform serial dilutions. When preparing working solutions, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% for most cell lines). The pH of the final solution should be maintained close to neutral (pH 7.0-7.4) to minimize acid-catalyzed degradation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in experiments.
Possible Cause Troubleshooting Step
Degradation of this compound in stock or working solution. 1. Prepare fresh stock and working solutions. 2. Verify the purity and concentration of the stock solution using an appropriate analytical method such as HPLC-UV. 3. Protect solutions from light and store at the recommended temperature.
Precipitation of the compound upon dilution in aqueous media. 1. Visually inspect the working solution for any precipitate. 2. Decrease the final concentration of this compound. 3. Increase the percentage of co-solvent if experimentally permissible, or consider using a formulation aid like cyclodextrin.
Interaction with components of the experimental medium. 1. Evaluate the stability of this compound in your specific cell culture medium or assay buffer over the time course of the experiment.
Issue 2: Appearance of unknown peaks in analytical chromatograms.
Possible Cause Troubleshooting Step
Oxidative degradation. 1. Degas solvents before preparing solutions. 2. Consider adding an antioxidant, such as BHT (butylated hydroxytoluene), to the stock solution, ensuring it does not interfere with the experiment.
Acid- or base-catalyzed degradation. 1. Ensure the pH of all solutions is controlled and maintained within a stable range (ideally pH 6-8).
Photodegradation. 1. Conduct all manipulations of the compound and its solutions under low-light conditions. 2. Use amber glass vials or light-blocking tubes for storage and during experiments.

Data on Solution Stability of this compound (Hypothetical Data)

The following tables present hypothetical data based on the expected stability profile of a kaurane diterpenoid diol. This data is for illustrative purposes to guide experimental design.

Table 1: Effect of pH on the Stability of this compound (10 µM in 10% Ethanol/Aqueous Buffer) at 25°C over 24 hours.

pH% Remaining this compound
3.075%
5.092%
7.499%
9.096%

Table 2: Effect of Temperature on the Stability of this compound (10 µM in pH 7.4 Buffer with 10% Ethanol) over 7 days.

Temperature% Remaining this compound
4°C98%
25°C (Room Temperature)91%
37°C82%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2][3][4][5]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 48 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 48 hours.

  • Thermal Degradation: Place the solid compound in an oven at 70°C for 7 days. Also, incubate a stock solution in methanol at 60°C for 7 days.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze all samples by a validated HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeOH) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (60°C Solution) stock->thermal photo Photostability (ICH Q1B) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc

Caption: Workflow for the forced degradation study of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results? degradation Compound Degradation start->degradation Check Stability precipitation Compound Precipitation start->precipitation Check Solubility interaction Matrix Interaction start->interaction Check Compatibility fresh_sol Prepare Fresh Solutions degradation->fresh_sol check_purity Verify Purity (HPLC) degradation->check_purity storage Proper Storage (Dark, Cold) degradation->storage lower_conc Lower Concentration precipitation->lower_conc formulation_aid Use Formulation Aid precipitation->formulation_aid stability_medium Test in Medium interaction->stability_medium

Caption: Logical troubleshooting flow for inconsistent experimental results.

References

Technical Support Center: Overcoming Resistance to Kaurane Diterpenoids in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the anticancer properties of kaurane (B74193) diterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on overcoming drug resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for anticancer kaurane diterpenoids like Oridonin (B1677485)?

A1: Kaurane diterpenoids, such as Oridonin, exert their anticancer effects through multiple pathways.[1] The primary mechanisms include the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.[2][3] These compounds interfere with various signaling pathways crucial for cancer cell proliferation, survival, and migration.[2] Key modulated pathways include PI3K/Akt/mTOR, JAK/STAT, and MAPK signaling.[3][4][5]

Q2: My cancer cell line is showing reduced sensitivity to a kaurane diterpenoid. What are the likely resistance mechanisms?

A2: Resistance to kaurane diterpenoids can develop through several mechanisms. The most commonly implicated are:

  • Overexpression of drug efflux pumps: Proteins like P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1) can actively transport kaurane diterpenoids out of the cell, lowering their intracellular concentration and thus their efficacy.[2][6]

  • Alterations in signaling pathways: Cancer cells can develop mutations or alter the expression of proteins in apoptotic and autophagic pathways, making them less susceptible to drug-induced cell death.[2]

  • Activation of pro-survival pathways: Upregulation of survival signaling, such as the PI3K/Akt and STAT3 pathways, can counteract the cytotoxic effects of the treatment.[2]

Q3: How can I determine if my cancer cell line has developed resistance to a kaurane diterpenoid?

A3: Resistance is typically quantified by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental (sensitive) cell line. You can determine the IC50 by performing a cell viability assay, such as the MTT or resazurin (B115843) reduction assay, across a range of drug concentrations. A substantial fold-change in the IC50 value of the treated line versus the parental line indicates the development of resistance.[2]

Q4: What strategies can I employ in my experiments to overcome resistance to kaurane diterpenoids?

A4: Several strategies can be tested to overcome resistance:

  • Combination Therapy: Using the kaurane diterpenoid in combination with other chemotherapeutic agents (e.g., cisplatin (B142131), doxorubicin) can have synergistic effects and re-sensitize resistant cells.[3][7][8]

  • Targeting Efflux Pumps: Co-administration with inhibitors of P-gp or MRP1 can increase the intracellular concentration of the kaurane diterpenoid.[2]

  • Modulating Signaling Pathways: The use of inhibitors for pro-survival pathways like PI3K/Akt can enhance the pro-apoptotic effects of kaurane diterpenoids.[2]

  • Using Kaurane Diterpenoid Analogs: Researchers have synthesized numerous derivatives of compounds like Oridonin that exhibit improved potency and a greater ability to overcome resistance.[3]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays.
Possible Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Optimize seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Drug Dilution Inaccuracy Prepare fresh serial dilutions for each experiment. Verify the concentration of your stock solution.
Incubation Time Variation Use a consistent incubation time for all experiments (e.g., 48 or 72 hours).
Contamination Regularly check cell cultures for microbial contamination.
Problem 2: Loss of resistance in the developed resistant cell line.
Possible Cause Troubleshooting Step
Discontinuation of Drug Pressure To maintain the resistant phenotype, continuously culture the cells in the presence of a low concentration of the kaurane diterpenoid (e.g., the IC10 or IC20 of the resistant line).
Clonal Variability Resistance may be lost due to the overgrowth of more rapidly dividing, less-resistant clones. Consider re-cloning the resistant population to isolate highly resistant single-cell clones.
Number of Passages High passage numbers can lead to phenotypic drift. It is advisable to use cells from an early-passage frozen stock of the resistant line for critical experiments.
Problem 3: No synergistic effect observed in combination therapy experiments.
Possible Cause Troubleshooting Step
Inappropriate Drug Ratio The synergistic effect is often dependent on the ratio of the two drugs. Perform experiments with a range of concentration ratios to identify the optimal synergistic combination.
Incorrect Dosing Schedule The timing of drug administration can be critical. Investigate sequential versus simultaneous administration of the kaurane diterpenoid and the combination drug.
Cell Line Specificity The synergistic effect may be cell-line specific. The underlying mechanism of resistance in your cell line may not be susceptible to the chosen combination. Consider using a different combination agent.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various kaurane diterpenoids in different cancer cell lines.

Table 1: IC50 Values of Oridonin in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/ml)
HL60Leukemia3.9
K562Leukemia4.3
SHEECEsophageal Cancer15.4
Eca109Esophageal Cancer15.1
TE1Esophageal Cancer4.0
BGC823Gastric Cancer7.6
SGC7901Gastric Cancer12.3
HT29Colon Cancer13.6
HCTColon Cancer14.5
Bel7402Liver Cancer15.2
HepG2Liver Cancer7.1
PC3Pancreatic Cancer11.3
A549Lung Cancer18.6
MCF7Breast Cancer18.4
HelaUterine Cervix Cancer13.7
Data extracted from a study on the inhibitory effect of Oridonin on the growth of fifteen human cancer cell lines.[9]

Table 2: Reversal of Cisplatin Resistance by Oridonin

Cell LineTreatmentCisplatin IC50 (µM)Resistance Fold Reversal
SGC7901/DDPDDP alone34.71-
(Cisplatin-ResistantDDP + 10 µM Oridonin27.871.25
Gastric Cancer)DDP + 20 µM Oridonin14.292.43
A2780/DDPDDP alone50.97-
(Cisplatin-ResistantDDP + 20 µM Oridonin26.121.95
Ovarian Cancer)
SKOV3/DDPDDP alone135.20-
(Cisplatin-ResistantDDP + 20 µM Oridonin73.001.85
Ovarian Cancer)
Data compiled from studies on Oridonin's effect on cisplatin-resistant gastric and ovarian cancer cells.[6][8]

Experimental Protocols

Protocol 1: Development of a Kaurane Diterpenoid-Resistant Cancer Cell Line

This protocol describes a method for generating a resistant cell line by continuous exposure to increasing concentrations of a kaurane diterpenoid (e.g., Oridonin).

  • Determine the initial IC50: Perform an MTT assay to determine the IC50 of the parental cell line to the chosen kaurane diterpenoid.

  • Initial Exposure: Culture the parental cells in a medium containing the kaurane diterpenoid at a concentration equal to the IC50.

  • Monitor Cell Viability: Initially, significant cell death is expected. Monitor the culture daily. When a small population of surviving cells begins to proliferate and reaches 70-80% confluency, passage the cells.

  • Incremental Dose Escalation: Once the cells are stably proliferating at the initial concentration, increase the drug concentration in the medium by a factor of 1.5 to 2.

  • Repeat and Stabilize: Repeat step 3 and 4, gradually increasing the drug concentration. This process can take several months.

  • Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher drug concentration (e.g., 5-10 times the initial IC50), characterize the new resistant cell line. Confirm the shift in IC50 via an MTT assay and investigate the underlying resistance mechanisms (e.g., by Western blot for P-gp).

  • Cryopreservation: Freeze aliquots of the resistant cells at various stages of development.

Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression

This protocol is for assessing the expression of the P-gp drug efflux pump, a common mechanism of resistance.

  • Cell Lysis: Lyse an equal number of parental and resistant cells (approximately 1 x 10^6) with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an 8% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (e.g., monoclonal antibody C219) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the P-gp band intensity to the loading control to compare expression levels between parental and resistant cells.

Protocol 3: Flow Cytometry for Apoptosis using Annexin V/PI Staining

This protocol allows for the quantification of apoptosis induced by kaurane diterpenoids.

  • Cell Treatment: Seed cells (1-5 x 10^5) and treat with the kaurane diterpenoid at the desired concentration and for the desired time. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

cluster_0 Experimental Workflow: Developing a Resistant Cell Line Parental Cells Parental Cells MTT Assay (IC50) MTT Assay (IC50) Parental Cells->MTT Assay (IC50) Continuous Exposure Continuous Exposure MTT Assay (IC50)->Continuous Exposure Dose Escalation Dose Escalation Continuous Exposure->Dose Escalation Resistant Population Resistant Population Dose Escalation->Resistant Population Resistant Population->Dose Escalation Repeat Cycle Characterization Characterization Resistant Population->Characterization Resistant Cell Line Resistant Cell Line Characterization->Resistant Cell Line

Caption: Workflow for developing a kaurane diterpenoid-resistant cell line.

cluster_1 PI3K/Akt Signaling Pathway and Oridonin Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Oridonin Oridonin Oridonin->AKT inhibits

Caption: Oridonin inhibits the pro-survival PI3K/Akt signaling pathway.

cluster_2 JAK/STAT3 Signaling and Oridonin in Chemoresistance CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to ResistanceGenes Transcription of Resistance Genes (e.g., Bcl-2, Survivin) pSTAT3->ResistanceGenes activates transcription Nucleus->ResistanceGenes contains Oridonin Oridonin Oridonin->JAK2 inhibits

Caption: Oridonin suppresses the JAK2/STAT3 pathway to overcome chemoresistance.

References

Technical Support Center: 2,16-Kauranediol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,16-Kauranediol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A prevalent method for the synthesis of this compound involves a two-step process starting from the readily available precursor, ent-kaur-16-ene. The first step is the epoxidation of the exocyclic double bond at the C16 position to form ent-16,17-epoxykauran-2-ol. This is followed by the regioselective ring-opening of the epoxide to yield the desired this compound. The hydroxyl group at C2 can be present in the starting material or introduced earlier in the synthesis.

Q2: What are the critical factors for achieving a high yield in the epoxidation step?

The choice of oxidizing agent and reaction conditions are crucial for a successful epoxidation. Mild epoxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. Key factors to consider for optimal yield and minimizing side reactions include:

  • Reaction Temperature: Maintaining a low temperature (typically 0 °C to room temperature) is essential to prevent over-oxidation and decomposition of the product.

  • Stoichiometry: A slight excess of the epoxidizing agent (1.1 to 1.5 equivalents) is often used to ensure complete conversion of the starting alkene.

  • Solvent: An inert solvent, such as dichloromethane (B109758) (DCM) or chloroform, is recommended.

Q3: What are the potential side products during the synthesis of this compound?

Several side products can form during the synthesis, complicating the purification process. During epoxidation, over-oxidation can lead to the formation of unwanted byproducts. The subsequent ring-opening of the epoxide can also result in the formation of diastereomers other than the desired this compound, depending on the reaction conditions and the stereochemistry of the starting material.

Q4: How can I effectively purify this compound from the reaction mixture?

Purification of this compound typically involves chromatographic techniques. Due to the presence of diastereomers and other closely related impurities, a multi-step purification strategy may be necessary.[1] This can include:

  • Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for the initial purification. A gradient elution system with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or acetone) is commonly employed.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, reversed-phase preparative HPLC is often required to separate closely related diastereomers.[1]

Q5: What analytical techniques are used to characterize this compound and identify impurities?

The structure and purity of this compound are typically confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to quantify any impurities.

Troubleshooting Guides

Problem 1: Low Yield of ent-16,17-epoxykauran-2-ol in the Epoxidation Step
Potential Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a fresh portion of the epoxidizing agent.
Decomposition of the productMaintain a low reaction temperature (0 °C) and avoid prolonged reaction times.
Sub-optimal pHFor some epoxidation reactions, buffering the reaction mixture with a mild base like sodium bicarbonate can improve yields by neutralizing acidic byproducts.
Poor quality of reagentsUse freshly prepared or purified epoxidizing agent and anhydrous solvents.
Problem 2: Formation of Multiple Products during Epoxide Ring-Opening
Potential Cause Suggested Solution
Lack of regioselectivityThe choice of nucleophile and catalyst for the ring-opening is critical. For the formation of the 16-hydroxy product, a soft nucleophile is generally preferred. The use of a Lewis acid catalyst can influence the regioselectivity.
Formation of diastereomersThe stereochemical outcome of the ring-opening is dependent on the reaction mechanism (SN1 vs. SN2). Acid-catalyzed ring-opening often proceeds through a carbocation-like intermediate, which can lead to a mixture of diastereomers. Base-catalyzed ring-opening typically proceeds via an SN2 mechanism, leading to inversion of stereochemistry at the site of nucleophilic attack.
Rearrangement of the kaurane (B74193) skeletonStrong acidic conditions can sometimes lead to skeletal rearrangements. Use mild acidic conditions or consider an alternative non-acidic method for the ring-opening.
Problem 3: Difficulty in Purifying this compound
Potential Cause Suggested Solution
Co-elution of diastereomersOptimize the mobile phase for silica gel chromatography. If co-elution persists, use preparative HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile/water or methanol/water gradient) for better separation.[1]
Presence of unreacted starting materialIf the starting material has a similar polarity to the product, ensure the reaction goes to completion. If separation is still difficult, consider a chemical modification of the unreacted starting material to alter its polarity before chromatography.
Oily product that is difficult to handleTry to crystallize the product from a suitable solvent system. This can significantly improve the purity.

Experimental Protocols

Protocol 1: Synthesis of ent-16,17-epoxykauran-2-ol

This protocol describes a general procedure for the epoxidation of ent-kaur-16-en-2-ol.

  • Preparation: Dissolve ent-kaur-16-en-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reaction: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ent-16,17-epoxykauran-2-ol. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Epoxide Ring-Opening

This protocol provides a general method for the acid-catalyzed ring-opening of ent-16,17-epoxykauran-2-ol.

  • Preparation: Dissolve the crude or purified ent-16,17-epoxykauran-2-ol (1.0 eq) in a suitable solvent such as acetone (B3395972) or tetrahydrofuran (B95107) (THF).

  • Reaction: Add a dilute aqueous solution of a mild acid (e.g., 0.1 M perchloric acid or p-toluenesulfonic acid) dropwise to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction by TLC until the epoxide is consumed.

  • Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate.

  • Isolation: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by column chromatography on silica gel followed by preparative HPLC if necessary to separate diastereomers.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis

Problem Step Potential Cause Recommended Action
Low YieldEpoxidationIncomplete reactionIncrease reaction time or add more epoxidizing agent.
Product decompositionMaintain low temperature (0 °C).
Low YieldRing-OpeningFormation of byproductsUse milder acidic conditions.
Incomplete reactionEnsure sufficient reaction time.
Poor PurityPurificationCo-elution of isomersOptimize chromatography conditions or use preparative HPLC.

Mandatory Visualization

Synthesis_Workflow start ent-Kaur-16-en-2-ol epoxidation Epoxidation (e.g., m-CPBA, DCM, 0 °C) start->epoxidation epoxide ent-16,17-Epoxykauran-2-ol epoxidation->epoxide ring_opening Epoxide Ring-Opening (e.g., H₃O⁺, Acetone) epoxide->ring_opening crude_diol Crude this compound (Mixture of Diastereomers) ring_opening->crude_diol purification Purification (Column Chromatography, Preparative HPLC) crude_diol->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_epoxidation Review Epoxidation Step start->check_epoxidation check_ring_opening Review Ring-Opening Step start->check_ring_opening check_purification Review Purification Protocol start->check_purification incomplete_epoxidation Incomplete Reaction? check_epoxidation->incomplete_epoxidation regioselectivity_issue Incorrect Regioisomer? check_ring_opening->regioselectivity_issue coelution Co-elution of Impurities? check_purification->coelution optimize_epoxidation Optimize Reaction Time/ Reagent Stoichiometry incomplete_epoxidation->optimize_epoxidation Yes side_products_epoxidation Side Products Formed? incomplete_epoxidation->side_products_epoxidation No control_temp_epoxidation Control Temperature/ Use Milder Reagents side_products_epoxidation->control_temp_epoxidation Yes optimize_ring_opening Modify Catalyst/ Reaction Conditions regioselectivity_issue->optimize_ring_opening Yes diastereomer_issue Diastereomer Mixture? regioselectivity_issue->diastereomer_issue No optimize_purification Optimize HPLC/ Crystallization diastereomer_issue->optimize_purification Yes gradient_optimization Optimize Elution Gradient/ Change Stationary Phase coelution->gradient_optimization Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Enhancing the Bioavailability of Hydrophobic Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the oral bioavailability of hydrophobic diterpenoids.

Frequently Asked Questions (FAQs)

Q1: Why do many hydrophobic diterpenoids exhibit low oral bioavailability?

A1: The low oral bioavailability of numerous hydrophobic diterpenoids is often a result of several factors:

  • Poor Aqueous Solubility: Due to their lipophilic nature, these compounds do not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a critical step for absorption.[1]

  • Enzymatic Degradation: Diterpenoids can be broken down by enzymes in the GI tract, which reduces the quantity of the active compound that is available for absorption.[1]

  • P-glycoprotein (P-gp) Efflux: Some diterpenoids are substrates for the P-glycoprotein efflux pump. This transporter actively pumps the absorbed compounds back into the intestinal lumen, thus limiting their systemic absorption.[1][2]

  • First-Pass Metabolism: After absorption, the drug is transported to the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation.[3]

Q2: What are the most common strategies to enhance the oral bioavailability of hydrophobic diterpenoids?

A2: Several formulation strategies have proven effective in enhancing the oral bioavailability of hydrophobic diterpenoids. These include:

  • Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic carrier to improve its dissolution rate and, consequently, its bioavailability.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as emulsions, liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can enhance the solubility and absorption of lipophilic drugs. These systems can also facilitate lymphatic transport, which helps to bypass first-pass metabolism.

  • Nanotechnology-Based Formulations: Encapsulating diterpenoids in nanoparticles can protect them from degradation, improve their solubility, and enhance their absorption.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.

Q3: How do I select the most appropriate bioavailability enhancement technique for my specific diterpenoid?

A3: The choice of technique depends on the physicochemical properties of your diterpenoid, the desired release profile, and the specific challenges you are facing (e.g., poor solubility, extensive metabolism). A systematic approach is recommended:

  • Characterize your diterpenoid: Determine its solubility in various solvents, LogP, melting point, and crystalline structure.

  • Pre-formulation studies: Screen various excipients and carriers for their ability to solubilize your compound.

  • Feasibility studies: Prepare small batches of different formulations (e.g., solid dispersions, nanoparticles) and evaluate their in vitro performance, such as dissolution rate and stability.

  • In vivo evaluation: Based on promising in vitro results, select the best formulations for pharmacokinetic studies in an appropriate animal model.

Troubleshooting Guides

Issue 1: Low Drug Loading in Nanoparticle Formulations

  • Problem: You are achieving low drug loading (<5%) in your nanoparticle formulation.

  • Possible Cause & Troubleshooting Steps:

    • Poor solubility of the diterpenoid in the organic solvent used for nanoparticle preparation:

      • Solution: Screen a panel of organic solvents to find one that better solubilizes your diterpenoid.

    • Poor affinity of the drug for the polymer matrix:

      • Solution: Experiment with different polymers that have a higher affinity for your diterpenoid.

    • Drug precipitation during nanoparticle formation:

      • Solution: Optimize the formulation and process parameters. This may involve adjusting the drug-to-polymer ratio, the solvent-to-antisolvent ratio, or the mixing speed.

Issue 2: Physical Instability of Solid Dispersions (e.g., crystallization over time)

  • Problem: Your amorphous solid dispersion recrystallizes during storage, leading to decreased dissolution rates.

  • Possible Cause & Troubleshooting Steps:

    • The chosen polymer does not sufficiently inhibit drug crystallization:

      • Solution: Select a polymer with a higher glass transition temperature (Tg) or one that has specific molecular interactions (e.g., hydrogen bonding) with your diterpenoid.

    • High drug loading:

      • Solution: Reduce the drug-to-carrier ratio in the formulation.

    • Inappropriate storage conditions:

      • Solution: Store the solid dispersion in a low-humidity environment and at a temperature well below its Tg.

Issue 3: High Variability in In Vivo Pharmacokinetic Data

  • Problem: You are observing large inter-animal variability in the plasma concentrations of your diterpenoid after oral administration.

  • Possible Cause & Troubleshooting Steps:

    • Inconsistent formulation performance:

      • Solution: Ensure your formulation is robust and reproducible. Characterize each batch thoroughly for particle size, drug content, and in vitro release.

    • Physiological variability in the animal model:

      • Solution: Ensure that the animals are of a similar age and weight, and that they have been fasted for a consistent period before dosing.

    • Issues with the dosing procedure:

      • Solution: Refine your oral gavage technique to ensure consistent and accurate administration of the formulation.

Data Presentation: Bioavailability Enhancement of Selected Diterpenoids

The following tables summarize quantitative data on the enhancement of oral bioavailability for several hydrophobic diterpenoids using various formulation strategies.

Table 1: Paclitaxel (B517696) Bioavailability Enhancement

FormulationAnimal ModelFold Increase in Bioavailability (Compared to Oral Solution)Reference
Glycyrrhizic Acid MicellesRats~6-fold
Lipid NanocapsulesRats~3-fold
NanospongesRats2.5-fold
Solid Dispersion GranulesDogs1.32-fold (relative to Oraxol™)

Table 2: Docetaxel Bioavailability Enhancement

FormulationAnimal ModelFold Increase in Bioavailability (Compared to Oral Solution)Reference
MicroemulsionRats~5.2-fold
Lecithin-based NanoparticlesRats3.65-fold
Vitamin E-TPGS NanoparticlesNot Specified21-fold (compared to IV Docetaxel)
Self-Nanoemulsifying Drug Delivery System (SNEDDS)Not Specified12.5% absolute bioavailability

Table 3: Tanshinone IIA Bioavailability Enhancement

FormulationAnimal ModelFold Increase in Bioavailability (Compared to Pure Drug)Reference
Solid Dispersion with Low-Molecular-Weight ChitosanNot Specified1.17-fold
Solid Dispersion with Porous SilicaRats~2.9-fold
Hydroxypropyl-β-Cyclodextrin Inclusion ComplexRats3.42 to 3.71-fold

Table 4: Ginkgolide B Bioavailability Enhancement

FormulationAnimal ModelFold Increase in Bioavailability (Compared to Commercial Extract)Reference
Liposomal Formulation (Ginkgosome)Humans1.9-fold
Self-Emulsifying Drug Delivery System (SEDDS)Dogs1.56-fold

Experimental Protocols

Protocol 1: Preparation of Paclitaxel-Loaded Nanoparticles by Nanoprecipitation

This protocol is a generalized procedure based on common methods for preparing polymeric nanoparticles.

  • Materials: Paclitaxel, Poly(lactic-co-glycolic acid) (PLGA), Poly(vinyl alcohol) (PVA), Acetone, Deionized water.

  • Procedure:

    • Organic Phase Preparation: Dissolve a specific amount of paclitaxel and PLGA in acetone.

    • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 0.05% w/v).

    • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.

    • Solvent Evaporation: Continue stirring for several hours (e.g., 5 hours at 50°C) to allow for the complete evaporation of the organic solvent.

    • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water twice to remove any unencapsulated drug and excess surfactant.

    • Drying: Lyophilize the washed nanoparticles to obtain a dry powder.

Protocol 2: Preparation of Tanshinone IIA Solid Dispersion by Solvent Evaporation

This protocol is a generalized procedure based on common methods for preparing solid dispersions.

  • Materials: Tanshinone IIA, Hydrophilic carrier (e.g., PVP K-30, Poloxamer 407, porous silica), Common solvent (e.g., methanol, ethanol).

  • Procedure:

    • Dissolution: Dissolve both tanshinone IIA and the hydrophilic carrier in a common solvent.

    • Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator to form a solid mass.

    • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

    • Milling and Sieving: Pulverize the dried mass using a mortar and pestle, and then pass it through a sieve of appropriate mesh size to obtain a uniform powder.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for conducting an oral pharmacokinetic study in rats.

  • Animals: Male Sprague-Dawley rats (or other appropriate strain).

  • Procedure:

    • Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

    • Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.

    • Dosing: Administer the diterpenoid formulation orally via gavage at a predetermined dose.

    • Blood Sampling: Collect blood samples (e.g., from the tail vein or retro-orbital plexus) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

    • Sample Storage: Store the plasma samples at -80°C until analysis.

    • Bioanalysis: Determine the concentration of the diterpenoid in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies A Hydrophobic Diterpenoid B Solubility Enhancement Technique (e.g., Solid Dispersion, Nanoparticles) A->B Select Technique C Optimized Formulation B->C Prepare & Characterize D Dissolution Testing C->D E Stability Studies C->E F Animal Model (e.g., Rats) C->F Administer G Oral Administration F->G H Blood Sampling G->H I Pharmacokinetic Analysis H->I J Bioavailability Assessment I->J

Caption: Experimental workflow for enhancing and evaluating the bioavailability of hydrophobic diterpenoids.

troubleshooting_workflow Start Low Oral Bioavailability Observed Solubility Is Dissolution Rate-Limiting? Start->Solubility Permeability Is Permeability Low? Solubility->Permeability No EnhanceSolubility Improve Solubility: - Solid Dispersions - Nanoparticles - Micronization Solubility->EnhanceSolubility Yes Metabolism Is First-Pass Metabolism High? Permeability->Metabolism No EnhancePermeability Improve Permeability: - Lipid-Based Formulations - Permeation Enhancers Permeability->EnhancePermeability Yes BypassMetabolism Bypass Metabolism: - Lymphatic Targeting (LBDDS) - Enzyme Inhibitors Metabolism->BypassMetabolism Yes End Re-evaluate Bioavailability Metabolism->End No EnhanceSolubility->Permeability EnhancePermeability->Metabolism BypassMetabolism->End

Caption: Troubleshooting workflow for addressing low oral bioavailability of hydrophobic diterpenoids.

References

Technical Support Center: Strategies to Reduce the Toxicity of ent-Kaurane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ent-kaurane compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on strategies to mitigate the toxicity of these potent bioactive molecules.

Frequently Asked Questions (FAQs)

Q1: My ent-kaurane compound shows high cytotoxicity in both cancer and normal cell lines. How can I improve its selectivity?

A1: A common challenge with potent bioactive compounds like ent-kaurane diterpenoids is achieving a favorable therapeutic window. High cytotoxicity against normal cells can limit therapeutic potential. A primary strategy to enhance selectivity is through chemical modification of the ent-kaurane scaffold. Two effective approaches are:

  • Glycosylation: The addition of sugar moieties to the molecule. This can increase the hydrophilicity of the compound, which may alter its cellular uptake and distribution, potentially reducing its effect on non-target cells. Glycosylation can also protect the organism from the toxicity of the aglycone.[1]

  • Esterification: The conversion of carboxylic acid or hydroxyl groups into esters. This can modulate the lipophilicity and steric hindrance of the compound, influencing its interaction with cellular targets and metabolic pathways.

Both modifications can alter the compound's pharmacokinetic and pharmacodynamic properties, leading to improved selectivity. It is recommended to synthesize a series of derivatives and screen them against both cancer and a panel of normal cell lines to identify candidates with the best selectivity index.

Q2: I am observing significant off-target toxicity in my experiments. What are the likely cellular mechanisms?

A2: The cytotoxicity of many ent-kaurane diterpenoids, especially those containing an α,β-unsaturated ketone moiety, is often linked to the induction of oxidative stress. This is primarily caused by:

  • Generation of Reactive Oxygen Species (ROS): These compounds can lead to an increase in intracellular ROS levels, which can damage cellular components like DNA, proteins, and lipids.

  • Depletion of Glutathione (GSH): ent-Kaurane compounds can react with and deplete the intracellular antioxidant glutathione, impairing the cell's ability to neutralize ROS and leading to a state of oxidative stress.[2]

While these mechanisms are effective in killing cancer cells, they can also impact normal cells, leading to off-target toxicity. The selectivity of these compounds often relies on the fact that cancer cells typically have a higher basal level of oxidative stress and may be more vulnerable to further ROS induction.

Q3: What are the key structural features of ent-kaurane compounds that contribute to their cytotoxicity?

A3: Structure-activity relationship studies have identified several key features:

  • α,β-Unsaturated Ketone Moiety: This is a common structural unit in many cytotoxic ent-kaurane diterpenoids and is considered a primary active center for this activity.[2]

  • Exo-methylene Group: The exocyclic double bond at C-16 is often considered crucial for interaction with molecular targets.

  • Oxygenation Pattern: The presence and position of hydroxyl, acetyl, and other oxygen-containing groups on the tetracyclic skeleton can significantly influence the compound's bioactivity and cytotoxicity.

Modifying these features is a key strategy for modulating the compound's toxicological profile.

Troubleshooting Guides

Problem: High Cytotoxicity in Normal Cell Lines
Potential Cause Troubleshooting Strategy Expected Outcome
The parent ent-kaurane compound has a narrow therapeutic window.Chemical Modification: Synthesize derivatives through glycosylation or esterification to alter the compound's physicochemical properties.Reduced cytotoxicity in normal cell lines while potentially maintaining or even enhancing activity against cancer cells, leading to an improved selectivity index.
The compound is causing excessive oxidative stress in normal cells.Co-administration with Antioxidants: In in vitro models, test the effect of co-administering antioxidants like N-acetylcysteine (NAC) to see if it mitigates the toxicity in normal cells.A decrease in cytotoxicity in the presence of an antioxidant would confirm that oxidative stress is a major contributor to the observed toxicity.
The experimental concentration is too high.Dose-Response Curve: Perform a detailed dose-response analysis on a panel of both cancer and normal cell lines to determine the IC50 values and identify a concentration range with optimal selectivity.Identification of a therapeutic window where the compound is effective against cancer cells with minimal impact on normal cells.

Quantitative Data Summary

The following tables summarize the cytotoxicity data for selected ent-kaurane compounds and their derivatives against various cell lines. This data can help in selecting appropriate compounds and modification strategies.

Table 1: Cytotoxicity (IC50, µM) of Oridonin (B1677485) and its Derivatives

CompoundHCT-116 (Colon Cancer)BEL-7402 (Liver Cancer)Normal Cell Line (e.g., C3A)Reference
Oridonin~157.5No significant effect[3]
Derivative 2 -1.00-[4]
Derivative 3 -0.84-
Derivative 5 0.16--
Derivative 7 --No significant effect
Derivative 12 --No significant effect

Note: A lower IC50 value indicates higher cytotoxicity.

Table 2: Cytotoxicity (IC50, µM) of Atractyligenin and its Derivatives against HCT116 Colon Cancer Cells

CompoundHCT116 (Colon Cancer)Reference
Atractyligenin (1)> 300
Di-oxidized amide derivative (24)5.35
Di-oxidized amide derivative (25)5.50

Experimental Protocols

General Protocol for Esterification of ent-Kaurane Carboxylic Acids (e.g., Kaurenoic Acid)

This protocol is a general guideline based on the Fischer esterification method and should be optimized for specific ent-kaurane substrates.

Materials:

  • ent-Kaurane carboxylic acid (e.g., kaurenoic acid)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalysts like p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the ent-kaurane carboxylic acid (1 equivalent) in an excess of the anhydrous alcohol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

General Protocol for Glycosylation of ent-Kaurane Alcohols

This protocol is based on the Koenigs-Knorr reaction and is a general method that may require optimization.

Materials:

Procedure:

  • To a solution of the ent-kaurane alcohol (1 equivalent) in anhydrous toluene or DCM, add freshly activated molecular sieves and stir under an inert atmosphere (e.g., nitrogen or argon).

  • Add the glycosyl donor (e.g., acetobromo-α-D-glucose, 1.2-1.5 equivalents) and the promoter (e.g., Hg(CN)₂, 1.5-2.0 equivalents).

  • Stir the reaction mixture at room temperature or gentle heating until the starting alcohol is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of celite to remove the molecular sieves and solid byproducts.

  • Wash the filtrate with a saturated aqueous solution of potassium iodide (if a mercury salt was used) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting residue is the acetylated glycoside. To deacetylate, dissolve the residue in a mixture of methanol, water, and triethylamine (e.g., 8:1:1 v/v/v) and stir at room temperature for 24 hours.

  • Remove the solvent under reduced pressure and purify the resulting ent-kaurane glycoside by column chromatography on silica gel.

Protocol for MTT Cell Viability Assay

This protocol is used to assess the cytotoxicity of ent-kaurane compounds.

Materials:

  • Cells in culture (adherent or suspension)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)

  • Test compound stock solution (dissolved in a suitable solvent like DMSO)

  • Cell culture medium

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).

  • Prepare serial dilutions of the ent-kaurane test compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • If using adherent cells, carefully remove the medium. Add 100-150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals. For suspension cells, the solvent can be added directly.

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

Experimental_Workflow_for_Toxicity_Reduction parent Parent ent-Kaurane Compound modification Chemical Modification parent->modification esterification Esterification modification->esterification glycosylation Glycosylation modification->glycosylation derivatives Library of Derivatives esterification->derivatives glycosylation->derivatives screening Cytotoxicity Screening derivatives->screening cancer_cells Cancer Cell Lines screening->cancer_cells normal_cells Normal Cell Lines screening->normal_cells data_analysis Data Analysis (IC50, Selectivity Index) cancer_cells->data_analysis normal_cells->data_analysis lead_compound Lead Compound with Reduced Toxicity data_analysis->lead_compound

Caption: Workflow for developing less toxic ent-kaurane derivatives.

Signaling_Pathway_of_ent_Kaurane_Toxicity ent_kaurane ent-Kaurane Compound (with α,β-unsaturated ketone) ros Increased ROS Production ent_kaurane->ros gsh_depletion GSH Depletion ent_kaurane->gsh_depletion oxidative_stress Oxidative Stress ros->oxidative_stress gsh_depletion->oxidative_stress damage Cellular Damage (DNA, Proteins, Lipids) oxidative_stress->damage apoptosis Apoptosis / Cell Death damage->apoptosis

Caption: General mechanism of ROS-mediated cytotoxicity of ent-kauranes.

References

Technical Support Center: Mitigating Off-Target Effects of 2,16-Kauranediol In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,16-Kauranediol. The information is designed to help mitigate and troubleshoot potential off-target effects during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound based on its chemical class (ent-kaurane diterpenoid)?

A1: While specific data for this compound is limited, based on the broader class of ent-kaurane diterpenoids, researchers should be aware of potential off-target effects such as cytotoxicity in non-cancerous cells, potential for mutagenicity, and interactions with unintended signaling pathways.[1][2] The presence of reactive chemical moieties in some kaurane (B74193) diterpenoids can lead to non-specific interactions with cellular components.

Q2: How can I proactively minimize off-target effects of this compound in my in vivo model?

A2: Several strategies can be employed to minimize off-target effects. These include careful dose-response studies to determine the optimal therapeutic window, the use of targeted drug delivery systems to increase compound concentration at the site of action, and thorough characterization of the compound's selectivity profile in vitro before moving to in vivo experiments.[3][4][5]

Q3: What are the first steps I should take if I observe unexpected toxicity in my animal model?

A3: If unexpected toxicity is observed, it is crucial to first confirm that the observation is treatment-related. This can be done by including appropriate vehicle control groups. Subsequently, a dose de-escalation study should be performed to identify a non-toxic dose. It is also advisable to conduct a preliminary histopathological analysis of major organs to identify any tissue-specific damage.

Q4: Are there any known signaling pathways that are commonly affected by kaurane diterpenoids off-target?

A4: Yes, due to the conserved nature of signaling molecules, off-target effects can manifest as perturbations in various pathways. For instance, off-target kinase inhibition is a common issue with small molecules. While the on-target effects of many kaurane diterpenoids involve apoptosis and cell cycle regulation, off-target interactions could potentially affect pathways like NF-κB and various kinase cascades in unintended cell types.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Troubleshooting Steps
High mortality or morbidity in animal models at expected therapeutic doses. General cytotoxicity due to lack of target specificity.1. Perform a dose-response study to establish the Maximum Tolerated Dose (MTD). 2. Evaluate the purity and stability of the this compound formulation. 3. Consider alternative routes of administration or the use of a targeted delivery system.
Significant weight loss or signs of distress in the treatment group compared to controls. Off-target effects on metabolic processes or vital organs.1. Monitor animal weight and food/water intake daily. 2. Conduct a comprehensive analysis of blood chemistry and hematology. 3. Perform histopathological examination of key organs (liver, kidney, spleen, etc.).
Inconsistent or paradoxical experimental results. Off-target pharmacology leading to confounding biological effects.1. Profile the activity of this compound against a panel of off-target proteins (e.g., kinase panel). 2. Utilize in silico prediction tools to identify potential off-target binding sites. 3. Employ a systems biology approach (e.g., transcriptomics, proteomics) to identify perturbed pathways.
Observed efficacy in vivo does not correlate with in vitro potency. Poor bioavailability, rapid metabolism, or off-target effects masking the on-target activity.1. Conduct pharmacokinetic (PK) studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. 2. Encapsulate this compound in a nanocarrier to improve its pharmacokinetic properties. 3. Perform a Cellular Thermal Shift Assay (CETSA) to verify target engagement in a cellular context.

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant animal model (e.g., mice, rats) based on the research question.

  • Grouping: Divide animals into at least five groups (n=3-5 per group): one vehicle control group and four escalating dose groups of this compound.

  • Dosing: Administer this compound or vehicle daily for a predetermined period (e.g., 7-14 days). The starting dose can be estimated from in vitro cytotoxicity data.

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur).

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10-20% body weight loss.

  • Analysis: At the end of the study, collect blood for hematology and clinical chemistry, and harvest major organs for histopathological analysis.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Preparation: Culture cells of interest to 80-90% confluency.

  • Compound Treatment: Treat cells with this compound or vehicle control for a specified time.

  • Heating: Aliquot cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates target engagement.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Studies cluster_mitigation Mitigation Strategies invitro_selectivity In Vitro Selectivity Profiling cetsa Cellular Thermal Shift Assay (CETSA) invitro_selectivity->cetsa Confirm Target Engagement mtd Maximum Tolerated Dose (MTD) Study invitro_selectivity->mtd Inform Starting Dose efficacy Efficacy Study mtd->efficacy Determine Safe Dose pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy->pk_pd Correlate Exposure and Response delivery Targeted Drug Delivery efficacy->delivery Improve Therapeutic Index combination Combination Therapy pk_pd->combination Optimize Dosing Regimen

Caption: Workflow for assessing and mitigating off-target effects of this compound.

signaling_pathway cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects Kauranediol This compound Target Intended Target (e.g., Apoptotic Regulator) Kauranediol->Target OffTarget1 Off-Target Kinase Kauranediol->OffTarget1 OffTarget2 NF-κB Pathway Component Kauranediol->OffTarget2 Apoptosis Apoptosis/Cell Cycle Arrest Target->Apoptosis UnintendedPathway Unintended Signaling OffTarget1->UnintendedPathway Toxicity Cellular Toxicity OffTarget2->Toxicity

Caption: Potential on-target and off-target signaling pathways of this compound.

References

Validation & Comparative

A Comparative Guide to the Anticancer Efficacy of Oridonin and 2,16-Kauranediol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product-based cancer research, diterpenoids from the kaurane (B74193) family have emerged as a promising source of bioactive molecules. Among these, oridonin (B1677485) has been extensively studied for its potent anticancer properties. This guide provides a comprehensive comparison of the anticancer efficacy of oridonin and another member of this class, 2,16-Kauranediol. While a wealth of experimental data exists for oridonin, there is a notable scarcity of specific research on the anticancer activities of this compound in the public domain.

This guide will primarily focus on the well-documented anticancer profile of oridonin, presenting its efficacy through in vitro and in vivo studies, and detailing its mechanisms of action. The information on this compound will be contextualized within the broader anticancer potential of the kaurane diterpenoid class, highlighting the current gap in specific experimental evidence for this particular compound.

Oridonin: A Potent and Multi-Targeted Anticancer Agent

Oridonin, an ent-kaurane diterpenoid isolated from the medicinal herb Rabdosia rubescens, has demonstrated significant anticancer activity across a wide spectrum of cancer types.[1][2] Its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[3][4]

Quantitative Data on Anticancer Efficacy

The cytotoxic effects of oridonin have been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Reference
Gastric Cancer AGS5.995 ± 0.74124[5]
HGC2714.61 ± 0.60024[5]
MGC80315.45 ± 0.5924[5]
Leukemia K5628.1136[6]
Breast Cancer MDA-MB-23129.4Not Specified[3]
Esophageal Cancer EC1094.172[7]
EC97064.072[7]
KYSE4502.072[7]

In Vivo Anticancer Efficacy of Oridonin

Oridonin has also demonstrated significant tumor growth inhibition in various animal models.

Cancer TypeAnimal ModelDosageTumor Growth InhibitionReference
Liver Cancer H22 Xenograft Mice20 mg/kg (i.p.)42.7%[3]
Melanoma B16 Xenograft Mice20 mg/kg (i.p.)45.9%[3]
Breast Cancer MDA-MB-231 Xenograft Mice5 mg/kg (i.p.)> 55%[3]
Sarcoma Sarcoma-180 Solid Tumors20 mg/kg42.49%[6]
Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., oridonin) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay by Flow Cytometry

Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Cell Treatment: Cells are treated with the test compound for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways Modulated by Oridonin

Oridonin exerts its anticancer effects by modulating multiple signaling pathways crucial for cancer cell survival and proliferation. A primary mechanism is the induction of apoptosis through both intrinsic and extrinsic pathways.

Oridonin_Apoptosis_Pathway Oridonin Oridonin ROS ↑ ROS Production Oridonin->ROS Bcl2 ↓ Bcl-2 Oridonin->Bcl2 Bax ↑ Bax Oridonin->Bax NFkB ↓ NF-κB Pathway Oridonin->NFkB PI3K_Akt ↓ PI3K/Akt Pathway Oridonin->PI3K_Akt Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB->Apoptosis PI3K_Akt->Apoptosis

Caption: Oridonin induces apoptosis through ROS production and modulation of key signaling pathways.

This compound: An Unexplored Potential

This compound belongs to the same family of ent-kaurane diterpenoids as oridonin. Structurally, these compounds share a common tetracyclic carbon skeleton. The anticancer activity of kaurane diterpenoids is often associated with the presence of an α,β-unsaturated ketone moiety, which is present in oridonin and allows for covalent bonding with cellular targets.[1] The specific structure of this compound and its functional groups would be critical in determining its potential bioactivity.

Despite the established anticancer potential of the kaurane diterpenoid class, a comprehensive literature search reveals a significant lack of specific experimental studies on the anticancer efficacy of this compound. There is no readily available data on its IC50 values against cancer cell lines, its mechanism of action, or its in vivo efficacy.

The general workflow for evaluating the anticancer efficacy of a novel compound like this compound would follow a standard preclinical drug discovery pipeline.

Anticancer_Efficacy_Workflow Compound Test Compound (e.g., this compound) In_Vitro In Vitro Studies Compound->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Flow Cytometry) In_Vitro->Apoptosis Mechanism Mechanism of Action (e.g., Western Blot) In_Vitro->Mechanism Efficacy Efficacy Evaluation Cytotoxicity->Efficacy Apoptosis->Efficacy Mechanism->Efficacy In_Vivo In Vivo Studies Xenograft Tumor Xenograft Model In_Vivo->Xenograft Toxicity Toxicity Assessment In_Vivo->Toxicity Xenograft->Efficacy Toxicity->Efficacy Efficacy->In_Vivo Promising Results

Caption: A general experimental workflow for assessing the anticancer efficacy of a novel compound.

Conclusion

The comparison between the anticancer efficacy of oridonin and this compound is currently one-sided due to the extensive research on the former and the lack of data on the latter. Oridonin stands as a well-characterized natural product with potent, multi-targeted anticancer activities demonstrated in both in vitro and in vivo models. Its ability to induce apoptosis and modulate key oncogenic signaling pathways makes it a strong candidate for further drug development.

While this compound's potential as an anticancer agent remains to be elucidated, its structural relationship to the bioactive kaurane diterpenoid family suggests that it may possess interesting biological properties. Further research is warranted to isolate or synthesize this compound and subject it to rigorous preclinical evaluation to determine if it holds similar promise to its well-studied relative, oridonin. For researchers in the field, the current state of knowledge presents a clear opportunity to explore the untapped potential of less-studied kaurane diterpenoids.

References

A Comparative Analysis of 2,16-Kauranediol and Other Kaurane Diterpenoids in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The quest for novel anticancer agents has led to the extensive exploration of natural products, with kaurane (B74193) diterpenoids emerging as a promising class of compounds. These tetracyclic diterpenes, isolated from various plant sources, have demonstrated significant cytotoxic effects against a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic potential of 2,16-Kauranediol and other notable kaurane diterpenoids, supported by experimental data and detailed methodologies. While comprehensive data on this compound remains limited in publicly accessible peer-reviewed literature, this comparison leverages available information on structurally related kaurane diterpenoids to provide a valuable reference for researchers in the field.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic efficacy of kaurane diterpenoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of several prominent kaurane diterpenoids against various human cancer cell lines. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)
Oridonin AGSGastric Cancer2.63 (48h)[1]
HGC27Gastric Cancer9.27 (48h)[1]
MGC803Gastric Cancer11.06 (48h)[1]
TE-8Esophageal Squamous Cell Carcinoma3.00 (72h)[2]
TE-2Esophageal Squamous Cell Carcinoma6.86 (72h)[2]
ent-11α-hydroxy-16-kauren-15-one HL-60Promyelocytic LeukemiaNot specified, but induced apoptosis
Jungermannenone A HL-60Promyelocytic Leukemia1.3 (12h)
Jungermannenone B HL-60Promyelocytic Leukemia5.3 (12h)
Jungermannenone C HL-60Promyelocytic Leukemia7.8 (12h)
Jungermannenone D HL-60Promyelocytic Leukemia2.7 (12h)
Cafestol MSTO-211HMesothelioma82.07 (48h)
H28Mesothelioma56.00 (48h)
Kahweol MSTO-211HMesotheliomaNot specified, but showed dose-dependent cytotoxicity
H28MesotheliomaNot specified, but showed dose-dependent cytotoxicity
Amethystoidin A K562Chronic Myelogenous Leukemia0.69 µg/mL

Experimental Protocols: A Closer Look at Cytotoxicity Assays

The data presented above are primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell viability. Below is a detailed, generalized protocol for conducting a cytotoxicity assay using this method.

MTT Assay Protocol

Objective: To determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (kaurane diterpenoid) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Mechanisms of Action: Unraveling the Signaling Pathways

Kaurane diterpenoids exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. The underlying molecular mechanisms often involve the modulation of key signaling pathways.

Apoptosis Induction

Kaurane diterpenoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Kaurane Diterpenoids_ext Kaurane Diterpenoids Death Receptors Death Receptors Kaurane Diterpenoids_ext->Death Receptors activate Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 activates Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Kaurane Diterpenoids_int Kaurane Diterpenoids Bcl-2 Bcl-2 (anti-apoptotic) Kaurane Diterpenoids_int->Bcl-2 inhibits Bax Bax (pro-apoptotic) Kaurane Diterpenoids_int->Bax activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Apoptosis signaling pathways induced by kaurane diterpenoids.

As depicted, these compounds can activate death receptors, leading to the activation of caspase-8. Independently, they can modulate the balance of Bcl-2 family proteins, favoring pro-apoptotic members like Bax, which results in mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9. Both pathways converge on the activation of executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.

Cell Cycle Arrest

Many kaurane diterpenoids have been shown to induce cell cycle arrest, predominantly at the G2/M phase. This prevents cancer cells from progressing through mitosis and dividing. Pharicin A, for instance, induces mitotic arrest by interfering with the function of BubR1, a key component of the spindle assembly checkpoint.

cell_cycle_arrest Kaurane Diterpenoids Kaurane Diterpenoids p53 p53 Kaurane Diterpenoids->p53 activates p21 p21 p53->p21 upregulates Cyclin B1/CDK1 Cyclin B1/CDK1 p21->Cyclin B1/CDK1 inhibits G2_M_Arrest G2/M Arrest p21->G2_M_Arrest M_Phase M Phase (Mitosis) Cyclin B1/CDK1->M_Phase promotes Cyclin B1/CDK1->G2_M_Arrest G2_Phase G2 Phase G2_Phase->M_Phase

Simplified pathway of kaurane diterpenoid-induced G2/M cell cycle arrest.

The induction of cell cycle arrest can be mediated by various molecular players. Some kaurane diterpenoids can increase the expression of tumor suppressor proteins like p53, which in turn upregulates the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 can then inhibit the activity of the Cyclin B1/CDK1 complex, which is crucial for the G2 to M phase transition, thereby leading to G2/M arrest.

Conclusion

References

Unveiling the Anti-inflammatory Action of 2,16-Kauranediol: A Comparative Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory mechanisms of 2,16-Kauranediol, benchmarked against the well-characterized anti-inflammatory agents, Quercetin and Dexamethasone (B1670325). Due to the limited direct research on this compound, this guide utilizes data from its closely related diterpenoid, Kirenol, as a proxy to elucidate its probable molecular pathways of action. The focus is on the inhibition of key inflammatory signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of Kirenol (as a proxy for this compound), Quercetin, and Dexamethasone is evaluated based on their ability to suppress the production of key inflammatory mediators in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundTarget MediatorInhibition (%) at specified concentrationReference
Kirenol Nitric Oxide (NO)Significant inhibition[1]
TNF-αSignificant reduction[2][3]
IL-6Significant reduction[2][3]
IL-1βSignificant reduction[2][3]
Quercetin Nitric Oxide (NO)Strong inhibition[4][5]
TNF-αSignificant inhibition[6]
IL-6Significant inhibition[6]
IL-1βSignificant inhibition[6]
Dexamethasone TNF-αSignificant inhibition[7]
IL-6Strong inhibition[8]
IL-1βInhibition via NF-κB and AP-1 blockage[7]

Mechanistic Deep Dive: Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory properties of these compounds are largely attributed to their ability to modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

NF-κB Pathway Inhibition

The NF-κB pathway is a critical regulator of genes involved in inflammation. Its activation involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

CompoundEffect on NF-κB PathwayReference
Kirenol Inhibits IKK-IκB-NFκB pathway, suppressing IκBα degradation and p65 nuclear translocation. Upregulates nuclear annexin-1 which interacts with and inhibits NF-κB.[1][9][10]
Quercetin Inhibits IκBα degradation and stabilizes the NF-κB/IκB complex, preventing p65 translocation.[4][5]
Dexamethasone Enhances the expression of IκB, sequestering NF-κB in the cytoplasm.[11]
MAPK Pathway Inhibition

The MAPK pathway, comprising kinases such as ERK, JNK, and p38, plays a pivotal role in cellular responses to external stimuli, including inflammation. Phosphorylation of these kinases leads to the activation of transcription factors that promote the expression of inflammatory mediators.

CompoundEffect on MAPK PathwayReference
Kirenol Inhibits the phosphorylation of ERK and JNK, and to a lesser extent, p38 MAPK.[1][10]
Quercetin Strongly reduces the activation of phosphorylated ERK and p38 MAPK, but not JNK.[4][5]
Dexamethasone Induces the sustained expression of Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1/DUSP1), which dephosphorylates and inactivates p38 and JNK.[12][13]

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the points of intervention for Kirenol and the comparative compounds.

cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_complex p65/p50-IκBα (Inactive) IκBα->NFκB_complex p_IκBα p-IκBα IκBα->p_IκBα p65 p65 p65->NFκB_complex p50 p50 p50->NFκB_complex p65_p50_active p65/p50 (Active) p_IκBα->p65_p50_active Degradation & Release p65_p50_nucleus p65/p50 p65_p50_active->p65_p50_nucleus Translocation DNA DNA p65_p50_nucleus->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Kirenol_node Kirenol Kirenol_node->IKK Inhibits

Caption: Kirenol's inhibition of the NF-κB signaling pathway.

cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK p-ERK MAPKK->ERK Phosphorylates JNK p-JNK MAPKK->JNK Phosphorylates p38 p-p38 MAPKK->p38 Phosphorylates AP1 AP-1 ERK->AP1 Activates JNK->AP1 Activates p38->AP1 Activates DNA DNA AP1->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription Kirenol_node Kirenol Kirenol_node->ERK Inhibits Kirenol_node->JNK Inhibits

Caption: Kirenol's modulation of the MAPK signaling pathway.

cluster_workflow Experimental Workflow start Seed RAW 264.7 cells pretreat Pre-treat with Compound (Kirenol, Quercetin, or Dexamethasone) start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells elisa ELISA for TNF-α & IL-6 collect_supernatant->elisa western_blot Western Blot for p-p65, p-ERK, etc. lyse_cells->western_blot data_analysis Data Analysis elisa->data_analysis western_blot->data_analysis

References

The Antibacterial Potential of Kaurane Diterpenes: An Insight into In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Kaurane (B74193) diterpenes, a class of natural products, have garnered interest for their diverse biological activities. While the specific in vivo antibacterial validation of 2,16-Kauranediol remains to be elucidated in published literature, extensive in vitro studies on structurally related kaurane diterpenes, such as kaurenoic acid, provide a compelling case for their potential as antibacterial agents. This guide offers a comparative overview of the antibacterial activity of kaurane diterpenes based on available experimental data, alongside detailed experimental protocols and a proposed mechanism of action. It is important to note that the following information is based on studies of related compounds and serves as a foundational resource in the absence of specific data for this compound.

Comparative In Vitro Antibacterial Activity

The antibacterial efficacy of several kaurane diterpenes has been evaluated against a panel of pathogenic bacteria. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, indicates a generally stronger activity against Gram-positive bacteria.

CompoundBacterial StrainMIC (µg/mL)Reference
Sigesbeckin AMethicillin-resistant Staphylococcus aureus (MRSA)64[1]
Sigesbeckin AVancomycin-resistant Enterococci (VRE)64[1]
Compound 5 (from Sigesbeckia orientalis)Methicillin-resistant Staphylococcus aureus (MRSA)64[1]
Compound 5 (from Sigesbeckia orientalis)Vancomycin-resistant Enterococci (VRE)64[1]
Kaurenoic AcidStaphylococcus aureus-[2]
Kaurenoic AcidStaphylococcus epidermidis-
Acetylgrandifloric acidGram-positive bacteria≥250
Xylopic acidGram-positive bacteria≥250

Note: Specific MIC values for Kaurenoic acid against S. aureus and S. epidermidis were mentioned as showing growth inhibition, but exact numerical values were not provided in the referenced abstract.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of the antibacterial activity of kaurane diterpenes.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The kaurane diterpene is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria and broth without the compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Synergy Testing (Checkerboard Assay)

This assay is used to evaluate the combined effect of two antimicrobial agents.

  • Plate Preparation: Two compounds (e.g., a kaurane diterpene and a known antibiotic) are serially diluted in a 96-well plate, with one compound diluted along the x-axis and the other along the y-axis.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation and Observation: The plate is incubated and observed for bacterial growth as in the MIC assay.

  • Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the nature of the interaction (synergy, additivity, or antagonism). A FICI of ≤ 0.5 is typically considered synergistic.

Proposed Mechanism of Action and Experimental Workflow

While the precise signaling pathways of kaurane diterpenes' antibacterial activity are not fully elucidated, a commonly proposed mechanism is the disruption of the bacterial cell membrane. This interaction leads to increased membrane permeability and subsequent leakage of intracellular components, ultimately causing cell death.

G cluster_0 Experimental Workflow: In Vitro Antibacterial Activity Assessment A Kaurane Diterpene Isolation/Synthesis B Preparation of Stock Solution A->B C Broth Microdilution Assay (MIC Determination) B->C D Checkerboard Assay (Synergy Testing) B->D E Data Analysis & Interpretation C->E D->E

Caption: General experimental workflow for assessing the in vitro antibacterial activity of kaurane diterpenes.

G cluster_1 Proposed Mechanism of Action: Bacterial Cell Membrane Disruption Kaurane Kaurane Diterpene Membrane Bacterial Cell Membrane Interaction Interaction with Membrane Components Kaurane->Interaction Disruption Increased Membrane Permeability Interaction->Disruption leads to Leakage Leakage of Intracellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death results in

Caption: Proposed mechanism of antibacterial action for kaurane diterpenes.

Conclusion and Future Directions

The available in vitro data for kaurane diterpenes, particularly kaurenoic acid and its derivatives, demonstrates promising antibacterial activity, especially against Gram-positive bacteria. The primary mechanism of action is suggested to be the disruption of the bacterial cell membrane. However, the absence of in vivo antibacterial studies for this compound and many other kaurane diterpenes represents a significant knowledge gap.

Future research should focus on:

  • In vivo efficacy studies: Animal models are crucial to validate the in vitro findings and assess the therapeutic potential of these compounds in a physiological setting.

  • Mechanism of action studies: Detailed investigations into the specific molecular targets and signaling pathways affected by kaurane diterpenes are needed to understand their antibacterial effects fully.

  • Structure-activity relationship (SAR) studies: A systematic exploration of how chemical modifications to the kaurane scaffold affect antibacterial potency and spectrum can guide the development of more effective derivatives.

By addressing these research areas, the potential of this compound and other kaurane diterpenes as a novel class of antibacterial agents can be thoroughly evaluated for future drug development.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationships of Kaurane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,16-kauranediol (B1632423) analogs and related ent-kaurane diterpenoids, focusing on their cytotoxic activities against various cancer cell lines. The information is presented through compiled data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and development in this promising area of oncology.

The ent-kaurane diterpenoids, a class of natural products, have garnered significant attention for their diverse biological activities, particularly their potential as anticancer agents. Understanding the relationship between their chemical structure and cytotoxic efficacy is crucial for the rational design of more potent and selective therapeutic compounds. This guide synthesizes experimental data from various studies to illuminate the key structural features influencing the anticancer activity of this family of molecules.

Comparative Cytotoxic Activity of ent-Kaurane Diterpenoid Analogs

The cytotoxic effects of various ent-kaurane diterpenoid analogs have been evaluated against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and median effective dose (ED50) values, providing a quantitative comparison of their potency.

Compound/Analog NameCancer Cell LineIC50 (µM)Reference
Annoglabasin HLU-1 (Lung)3.7 - 4.6[1]
MCF-7 (Breast)3.7 - 4.6[1]
SK-Mel2 (Melanoma)3.7 - 4.6[1]
KB (Nasopharynx)3.7 - 4.6[1]
ent-Kaurane Diterpenoid 1HCT-116 (Colon)1.31 - 2.07
HepG2 (Liver)1.31 - 2.07
A2780 (Ovarian)1.31 - 2.07
NCI-H1650 (Lung)1.31 - 2.07
BGC-823 (Gastric)1.31 - 2.07
8,9-seco-ent-kaurane diterpenoid (kongeniod A)HL-60 (Leukemia)0.47[2]
8,9-seco-ent-kaurane diterpenoid (kongeniod B)HL-60 (Leukemia)0.58[2]
8,9-seco-ent-kaurane diterpenoid (kongeniod C)HL-60 (Leukemia)1.27[2]
12α-methoxy-ent-kaur-9(11),16-dien-19-oic acidHep-G2 (Liver)27.3 ± 1.9[3][4]
9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acidHep-G2 (Liver)24.7 ± 2.8[3][4]
15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acidA549 (Lung)30.7 ± 1.7[3][4]
Compound/Analog NameCancer Cell LineED50 (µg/mL)Reference
Crotonmekongenin AFaDu (Pharynx)0.48[5]
HT-29 (Colon)0.63[5]
SH-SY5Y (Neuroblastoma)0.45[5]
7-epi-candicandiolKB (Nasopharynx)13.3
COL-2 (Colon)11.8
LU1 (Lung)17.9
LNCaP (Prostate)14.9
A2780 (Ovarian)9.0
SidolA2780 (Ovarian)15.6

Key Structure-Activity Relationship Insights

From the compiled data, several key structural features appear to be critical for the cytotoxic activity of ent-kaurane diterpenoids:

  • The α,β-unsaturated ketone moiety in the D ring is a common feature in many active compounds and is considered important for their anticancer properties.[6]

  • The presence of a 15-oxo-16-ene moiety has been shown to be crucial for inducing apoptosis in colorectal cancer cells.[1]

  • The exocyclic double bond at C-16 has been implicated in the genotoxicity of some kaurane (B74193) derivatives.[6]

  • Modifications at various positions, including C-2, C-15, and C-19, can significantly impact cytotoxicity.[6]

Experimental Protocols

The following is a generalized protocol for determining the cytotoxic activity of ent-kaurane diterpenoid analogs, based on commonly used methodologies.

Cell Viability Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The ent-kaurane diterpenoid analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in ent-Kaurane Diterpenoid-Induced Apoptosis

Studies have begun to elucidate the molecular mechanisms by which ent-kaurane diterpenoids induce cancer cell death. Two prominent pathways are the induction of apoptosis through reactive oxygen species (ROS)-mediated stress and the engagement of both intrinsic and extrinsic apoptotic cascades.

G cluster_0 ent-Kaurane Diterpenoid Treatment cluster_1 Cellular Response Kaurane ent-Kaurane Diterpenoid ROS ↑ Reactive Oxygen Species (ROS) Kaurane->ROS MKK4 ↑ MKK4 Activation ROS->MKK4 JNK ↑ JNK Phosphorylation MKK4->JNK Apoptosis Apoptosis JNK->Apoptosis

ROS-mediated JNK signaling pathway in ent-kaurane-induced apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Kaurane ent-Kaurane Diterpenoids Caspase8 ↑ Caspase-8 Activation Kaurane->Caspase8 p53 ↑ p53 Expression Kaurane->p53 Bcl2 ↓ Bcl-2, Bcl-xL Expression Kaurane->Bcl2 Caspase3 ↑ Caspase-3 Activation Caspase8->Caspase3 Bax ↑ Bax Expression p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria | Caspase9 ↑ Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic and extrinsic apoptosis pathways activated by ent-kaurane analogs.

Research indicates that certain ent-kaurane diterpenoids can increase intracellular ROS levels, leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway via MAP kinase kinase 4 (MKK4), ultimately resulting in apoptosis.[1] Furthermore, these compounds have been shown to modulate the expression of key apoptosis-related proteins. They can upregulate the expression of pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the balance of pro- and anti-apoptotic factors contributes to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[7] Concurrently, the activation of caspase-8 suggests the involvement of the extrinsic, or death receptor-mediated, pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.[7]

References

Assessing the Selectivity of 2,16-Kauranediol for Cancer Cells Over Normal Cells: A Comparative Guide Based on Related Ent-Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Ent-kaurane diterpenoids, a class of natural products, have garnered significant interest for their potential anticancer activities. Several studies have demonstrated that certain members of this family exhibit selective cytotoxicity towards cancer cells while showing reduced toxicity to normal, non-cancerous cells. This selective action is a critical attribute for the development of effective and safer chemotherapeutic agents. This guide summarizes the available data on related ent-kaurane diterpenoids to provide a preliminary assessment of the potential selectivity of 2,16-Kauranediol.

Data Presentation: Cytotoxicity of Ent-Kaurane Diterpenoids

The following table summarizes the cytotoxic activity (IC50 values) of various ent-kaurane diterpenoids against a panel of human cancer cell lines and normal cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, is a key indicator of cancer cell-specific cytotoxicity. An SI value greater than 1 suggests a degree of selectivity for cancer cells.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Compound 23 HepG2 (Liver)2.5HBE (Bronchial)>10>4.0[1]
(11β-hydroxy-ent-16-kaurene-15-one)A2780 (Ovarian)3.1HUVEC (Endothelial)>10>3.2[1]
7860 (Kidney)4.2HL-7702 (Liver)>10>2.4[1]
A549 (Lung)5.8---[1]
Atractyligenin Derivative 24 HCT116 (Colon)5.35---[2]
Atractyligenin Derivative 25 HCT116 (Colon)5.50--
Compound 1 HepG2 (Liver)>100---
(12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid)A549 (Lung)>100---
Compound 3 HepG2 (Liver)24.7LO2 (Liver)57.22.32
(9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid)A549 (Lung)>100BEAS-2B (Bronchial)89.9-
Compound 5 A549 (Lung)30.7---
(15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid)HepG2 (Liver)>100---
Kongeniod A HL-60 (Leukemia)0.47---
Kongeniod B HL-60 (Leukemia)0.58---
Kongeniod C HL-60 (Leukemia)1.27---

Note: A hyphen (-) indicates that the data was not available in the cited literature.

The data presented suggests that the cytotoxic activity and selectivity of ent-kaurane diterpenoids are highly dependent on their specific chemical structures. For instance, compound 23 demonstrated significant cytotoxicity against several cancer cell lines with markedly lower toxicity towards normal cell lines, indicating a favorable selectivity profile. In contrast, some other derivatives showed either weak activity or low selectivity.

Experimental Protocols

The assessment of cytotoxic selectivity typically involves a series of in vitro cell-based assays. Below are detailed methodologies for key experiments commonly cited in the study of ent-kaurane diterpenoids.

Human cancer cell lines (e.g., HepG2, A2780, 7860, A549, HCT116, HL-60) and normal human cell lines (e.g., HBE, HUVEC, HL-7702, LO2, BEAS-2B) are cultured in appropriate media, such as RPMI 1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or related diterpenoids). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

This assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Mandatory Visualization

The following diagrams illustrate the typical experimental workflow for assessing cytotoxic selectivity and a potential signaling pathway involved in the anticancer action of ent-kaurane diterpenoids.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Result start Start compound This compound Stock Solution start->compound cells Cancer & Normal Cell Cultures start->cells treat Treat Cells with Compound compound->treat seed Seed Cells in Plates cells->seed seed->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay incubate->mtt annexin Annexin V/PI Staining incubate->annexin ic50 Calculate IC50 mtt->ic50 apoptosis Quantify Apoptosis annexin->apoptosis selectivity Determine Selectivity Index ic50->selectivity apoptosis->selectivity end Conclusion on Selectivity selectivity->end

Caption: Experimental workflow for assessing the cytotoxic selectivity of a compound.

Apoptosis_Pathway cluster_trigger Trigger cluster_cellular Cellular Response cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Outcome kauranediol ent-Kaurane Diterpenoid (e.g., this compound) ros Increased ROS kauranediol->ros bcl2 Bcl-2 Inhibition kauranediol->bcl2 bax Bax Activation ros->bax mmp Loss of Mitochondrial Membrane Potential bax->mmp bcl2->mmp cyto_c Cytochrome c Release mmp->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: A potential apoptosis signaling pathway induced by ent-kaurane diterpenoids.

References

A Comparative Analysis of the Anti-Inflammatory Profiles of 2,16-Kauranediol and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of the naturally derived diterpenoid, 2,16-Kauranediol, and the well-established synthetic glucocorticoid, dexamethasone (B1670325). This objective analysis, supported by experimental data from related compounds, aims to inform research and development in the pursuit of novel anti-inflammatory therapeutics.

Executive Summary

Dexamethasone, a potent corticosteroid, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor, leading to the broad suppression of inflammatory gene expression. While direct experimental data for this compound is limited, evidence from structurally similar kaurane (B74193) diterpenoids, such as kaurenol and kaur-16-en-19-oic acid, suggests a distinct anti-inflammatory mechanism. This natural compound class appears to modulate key inflammatory pathways, including the inhibition of NF-κB and the reduction of pro-inflammatory mediators like COX-2, iNOS, and various cytokines. This guide presents a comparative overview of their mechanisms of action, supported by available quantitative data and detailed experimental methodologies.

Comparative Mechanism of Action

Dexamethasone's anti-inflammatory action is well-documented and multifaceted. It binds to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus.[1][2] This complex directly interacts with DNA to upregulate the expression of anti-inflammatory proteins and, crucially, represses the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][2] This transrepression leads to a broad downregulation of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4][5]

Based on studies of related kaurane diterpenoids, this compound is hypothesized to exert its anti-inflammatory effects through a more targeted modulation of inflammatory pathways. Evidence suggests that compounds in this class can directly inhibit the activation of the NF-κB signaling pathway. This inhibition prevents the transcription of a suite of pro-inflammatory genes, thereby reducing the production of key inflammatory mediators including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), COX-2, and iNOS.

Signaling Pathway Diagrams

Dexamethasone_Pathway cluster_nucleus Nuclear Events DEX Dexamethasone GR Glucocorticoid Receptor (GR) DEX->GR Binds DEX_GR DEX-GR Complex GR->DEX_GR Nucleus Nucleus DEX_GR->Nucleus Translocates to NFkB_AP1 NF-κB / AP-1 DEX_GR->NFkB_AP1 Inhibits AntiInflammatory_Genes Anti-inflammatory Gene Expression DEX_GR->AntiInflammatory_Genes Activates ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB_AP1->ProInflammatory_Genes Activates Inflammation_Down Inflammation ↓

Kauranediol_Pathway cluster_nucleus Nuclear Events Kauranediol This compound IKK IKK Kauranediol->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6, TNF-α) NFkB->ProInflammatory_Genes Activates Inflammation_Down Inflammation ↓ ProInflammatory_Genes->Inflammation_Down

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data for dexamethasone and representative kaurane diterpenoids. It is important to note that the data for the kaurane diterpenoids serves as a proxy for this compound and direct comparative studies are warranted.

Table 1: Inhibition of Inflammatory Mediators

ParameterThis compound (from related compounds)DexamethasoneReference Cell/Assay
COX-2 Inhibition Inhibition of expression reportedIC50 ≈ 10 nM (protein expression)HeLa Cells
iNOS Inhibition Inhibition of expression reportedSignificant reduction in expressionLPS-stimulated mouse lung
PGE2 Production Reduction reportedSignificant reductionFCA-induced rat spinal cord
NO Production Reduction reportedSignificant reductionLPS-challenged rats

Table 2: Inhibition of Pro-Inflammatory Cytokines

CytokineThis compound (from related compounds)DexamethasoneReference Cell/Assay
TNF-α Inhibition of production reportedDose-dependent inhibitionLPS-stimulated human mononuclear cells
IL-6 Inhibition of production reportedIC50 ≈ 0.5 x 10-8 MLPS-induced human immune cells
IL-1β -Dose-dependent inhibition of mRNALPS-stimulated human monocytes

Experimental Protocols

In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol outlines a standard method to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in a macrophage cell line.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound, Dexamethasone)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 104 cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 100 µM) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage inhibition of NO production for each compound concentration compared to the LPS-only control.

Experimental Workflow Diagram

Experimental_Workflow A Seed RAW 264.7 cells in 96-well plate B Incubate overnight A->B C Pre-treat with Test Compounds B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Collect Supernatant E->F G Perform Griess Assay F->G H Measure Absorbance at 540 nm G->H I Calculate % Inhibition H->I

Conclusion

Dexamethasone remains a cornerstone of anti-inflammatory therapy due to its potent and broad-acting mechanism. However, the potential for significant side effects necessitates the exploration of alternative therapeutic agents. While further direct investigation is required, the anti-inflammatory profile of the kaurane diterpenoid class, represented here by this compound, suggests a more targeted approach to modulating inflammatory responses, primarily through the inhibition of the NF-κB pathway. This may offer a more favorable safety profile. The data and protocols presented in this guide provide a foundation for further comparative studies to fully elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

2,16-Kauranediol: A Promising Diterpenoid Lead Compound for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Potential Therapeutic Agent

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates are the ent-kaurane diterpenoids, a class of natural products renowned for their wide-ranging biological activities. This guide focuses on 2,16-Kauranediol, a member of this class, and evaluates its potential as a lead compound for drug development. Due to the limited publicly available data specifically for this compound, this analysis will draw comparisons with Oridonin (B1677485), a structurally similar and extensively studied ent-kaurane diterpenoid, to provide a validated benchmark for its potential efficacy.

Performance Comparison: Anticancer and Anti-inflammatory Activities

The therapeutic potential of a lead compound is primarily assessed by its biological activity. Ent-kaurane diterpenoids have demonstrated significant anticancer, anti-inflammatory, and antibacterial properties.[1] This section presents a comparative summary of the anticancer and anti-inflammatory activities of Oridonin, which serves as an indicator of the potential performance of this compound.

Anticancer Activity

The cytotoxic effects of Oridonin have been evaluated against a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. Lower IC50 values indicate greater potency.

Cell LineCancer TypeOridonin IC50 (µM)Reference CompoundReference Compound IC50 (µM)
TE-8Esophageal Squamous Cell Carcinoma3.00 ± 0.46Gemcitabine5.71 ± 1.07
TE-2Esophageal Squamous Cell Carcinoma6.86 ± 0.83Gemcitabine5.96 ± 1.11
K562Leukemia0.95--
HepG2Liver Cancer8.12--
PLC/PRF/5Liver Cancer7.41--
HCT-116Colon Cancer~5.0 (estimated)--
AGSGastric CancerSee Table 1 in source--
HGC27Gastric CancerSee Table 1 in source--
MGC803Gastric CancerSee Table 1 in source--

Data for Oridonin compiled from multiple sources.[2][3][4][5]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases. Oridonin has been shown to possess potent anti-inflammatory properties, primarily through the inhibition of the NF-κB and NLRP3 inflammasome pathways.[6][7] It effectively suppresses the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[8] While specific IC50 values for the anti-inflammatory activity of Oridonin are not as commonly reported as for its anticancer effects, studies have shown that it can inhibit the release of pro-inflammatory mediators at low micromolar concentrations.[6]

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following are standard methodologies for assessing the anticancer and anti-inflammatory activities of a compound like this compound.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or other test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compound Add this compound overnight_incubation->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.

Nitric Oxide (NO) Synthase Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound (or other test compound)

  • Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (B80452) standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed macrophage cells into a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include a negative control (no LPS) and a vehicle control.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Add Griess Reagent to the supernatant and the sodium nitrite standards. The reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition. The IC50 value can then be calculated.

Signaling Pathway for NO Production:

NO_Production_Pathway cluster_stimulation Stimulation cluster_signaling Signaling Cascade cluster_expression Gene Expression cluster_production NO Production cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Activation TLR4->NF_kB iNOS_gene iNOS Gene Transcription NF_kB->iNOS_gene iNOS_protein iNOS Protein Synthesis iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO L_arginine L-Arginine L_arginine->NO Kauranediol This compound Kauranediol->NF_kB Inhibits

Inflammatory signaling pathway leading to NO production.

Conclusion

While direct experimental data for this compound remains to be extensively published, the robust body of evidence for the closely related compound, Oridonin, strongly suggests its significant potential as a lead compound for the development of novel anticancer and anti-inflammatory drugs. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to initiate and validate the therapeutic potential of this compound. Further investigation into its specific mechanism of action, pharmacokinetic profile, and in vivo efficacy is warranted to fully realize its promise as a next-generation therapeutic agent.

References

Cross-Validation of 2,16-Kauranediol's Anticancer Activity: A Comparative Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Efficacy of ent-Kaurane Diterpenoids in Cancer Cell Lines

While specific IC50 values for 2,16-Kauranediol are not documented in the reviewed literature, the following table summarizes the cytotoxic activities of several structurally similar ent-kaurane diterpenoids against various human cancer cell lines. This data provides a benchmark for the potential efficacy of this compound and other related compounds.

Compound NameCancer Cell LineCell TypeIC50 (µM)Reference
CRT1SKOV3Ovarian Cancer24.6[1]
11β-hydroxy-ent-16-kaurene-15-one (Compound 23)HepG2Hepatocellular CarcinomaNot specified, but showed strong inhibitory activity[2][3]
Jungermannenone AHL-60Leukemia1.3[4]
Jungermannenone BHL-60Leukemia5.3[4]
Jungermannenone CHL-60Leukemia7.8
Jungermannenone DHL-60Leukemia2.7
1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-one (Compound 1)HCT-116Colon Cancer6.47
1α,7α,14β,18-tetrahydroxy-20-acetoxy-ent-kaur-15-one (Compound 2)HCT-116Colon Cancer2.94
Henryin (Compound 4)HCT-116Colon Cancer1.31
12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid (Compound 1)HepG2Hepatocellular Carcinoma27.3
9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid (Compound 3)HepG2Hepatocellular Carcinoma24.7
15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid (Compound 5)A549Lung Cancer30.7

Mechanistic Insights: Signaling Pathways and Cellular Effects

Ent-kaurane diterpenoids exert their anticancer effects through the modulation of multiple cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Key Signaling Pathways

The anticancer activity of ent-kaurane diterpenoids is often associated with the regulation of key signaling pathways that control cell survival, proliferation, and death. The diagram below illustrates the general mechanism of action for this class of compounds.

ent_Kaurane_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K ent_Kaurane ent-Kaurane Diterpenoid ROS ROS ent_Kaurane->ROS Akt Akt PI3K->Akt NF_kB NF-κB Akt->NF_kB inhibition Cell_Cycle_Genes Cell Cycle-related Gene Expression Akt->Cell_Cycle_Genes inhibition of pro-proliferative genes Apoptosis_Genes Apoptosis-related Gene Expression NF_kB->Apoptosis_Genes inhibition of anti-apoptotic genes JNK JNK JNK->Apoptosis_Genes MKK4 MKK4 ROS->MKK4 MKK4->JNK Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle_Genes->Cell_Cycle_Arrest

Caption: General signaling pathways modulated by ent-kaurane diterpenoids.

Induction of Apoptosis

A hallmark of many anticancer agents, including ent-kaurane diterpenoids, is their ability to induce apoptosis in cancer cells. This process is tightly regulated and involves a cascade of molecular events. Several studies have shown that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, modulation of Bcl-2 family proteins, and DNA fragmentation.

Cell Cycle Arrest

In addition to inducing apoptosis, ent-kaurane diterpenoids can also halt the proliferation of cancer cells by causing cell cycle arrest. This prevents the cells from dividing and growing. The specific phase of the cell cycle that is affected can vary depending on the compound and the cancer cell type.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of the test compound. A->B C 3. Incubate for 24-72 hours. B->C D 4. Add MTT reagent to each well and incubate for 2-4 hours. C->D E 5. Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound or the comparative compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow A 1. Treat cells with the test compound. B 2. Harvest and wash cells. A->B C 3. Resuspend cells in Annexin V binding buffer. B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI). C->D E 5. Incubate in the dark. D->E F 6. Analyze by flow cytometry. E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. FITC and PI fluorescence are detected in the appropriate channels.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Cell_Cycle_Workflow cluster_workflow Cell Cycle Analysis Workflow A 1. Treat cells with the test compound. B 2. Harvest and fix cells in cold ethanol (B145695). A->B C 3. Treat with RNase to degrade RNA. B->C D 4. Stain with Propidium Iodide (PI). C->D E 5. Analyze by flow cytometry. D->E

Caption: Workflow for cell cycle analysis using propidium iodide.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

While direct experimental evidence for the anticancer activity of this compound is currently lacking in the scientific literature, the extensive research on structurally related ent-kaurane diterpenoids provides a strong rationale for its investigation as a potential therapeutic agent. The data presented in this guide, derived from analogous compounds, suggests that this compound is likely to exhibit cytotoxic and pro-apoptotic effects in various cancer models. The provided experimental protocols offer a robust framework for the systematic evaluation of its efficacy and mechanism of action. Further research is warranted to elucidate the specific anticancer profile of this compound and to explore its potential for future drug development.

References

Safety Operating Guide

Prudent Disposal of 2,16-Kauranediol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,16-Kauranediol was publicly available at the time of this writing. The following disposal procedures are based on general best practices for handling laboratory chemicals of unknown or uncertain toxicity. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

The proper disposal of this compound, a diterpenoid natural product, requires a cautious approach due to the absence of comprehensive hazard data. In such cases, the chemical should be treated as potentially hazardous waste. Disposal via sink or regular trash is strictly prohibited without explicit approval from EHS, as this could lead to environmental contamination.[1][2] The primary procedure is to collect the waste in a designated, properly labeled container for pickup by trained hazardous waste personnel.[1][3][4]

Experimental Protocol: Waste Collection and Labeling

This protocol outlines the standard operating procedure for the accumulation of this compound waste in a laboratory.

  • Container Selection:

    • Select a chemically compatible waste container with a secure screw-top cap. For solid this compound, a high-density polyethylene (B3416737) (HDPE) container is suitable. For solutions, use a container material that is compatible with the solvent used (e.g., a glass bottle for organic solvents).

    • Ensure the container is clean, dry, and in good condition.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently or produce toxic gases.

    • A separate waste container should be designated for this compound and materials contaminated with it (e.g., gloves, weighing paper, contaminated labware).

  • Labeling:

    • Attach a hazardous waste label to the container before adding any waste.

    • Clearly write the full chemical name, "this compound," and its CAS number, 34302-37-9.

    • If the waste is a solution, list all components and their approximate percentages, including solvents.

    • Indicate the date when the first waste was added to the container.

    • Mark any known or potential hazards (e.g., "Caution: Chemical of Unknown Toxicity").

  • Accumulation:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

    • The SAA should be in a secondary containment tray to prevent spills.

  • Requesting Disposal:

    • Once the container is full or waste is no longer being generated, submit a chemical waste pickup request to your institution's EHS department.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

Data Presentation: Information for EHS Waste Profile

When arranging for disposal, you will likely need to provide the following information to your EHS department. Having this data ready will streamline the process.

Property Value/Description
Chemical Name This compound
CAS Number 34302-37-9
Molecular Formula C₂₀H₃₄O₂
Physical State Solid (Powder) or Liquid (in solution)
Known Hazards Toxicity not fully characterized. Treat as a potentially hazardous substance.
Solvents (if applicable) List all solvents and their concentrations in the waste mixture.
Quantity Total volume or mass of the waste.
Contaminated Debris Describe any contaminated materials included (e.g., gloves, pipette tips, glassware).

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research setting.

G cluster_0 Laboratory Operations cluster_1 Waste Accumulation Protocol cluster_2 Final Disposal A Generation of This compound Waste (solid, solution, or contaminated items) B Is an SDS with specific disposal instructions available? A->B C Follow SDS instructions and institutional EHS procedures B->C Yes D Treat as Chemical of Unknown Toxicity B->D No E Select a compatible, labeled waste container D->E F Add waste to container, keeping it closed when not in use E->F G Store in a designated Satellite Accumulation Area (SAA) with secondary containment F->G H Container Full or Waste Stream Complete? G->H H->F No I Submit Waste Pickup Request to Institutional EHS H->I Yes J EHS collects, transports, and disposes of waste in compliance with regulations I->J

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Handling Protocols for 2,16-Kauranediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate safety, operational, and disposal guidance for 2,16-Kauranediol in a laboratory setting.

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach employing standard laboratory safety protocols for handling non-hazardous chemical powders is recommended. It is crucial to handle this compound in a controlled laboratory environment.[1]

Personal Protective Equipment (PPE)

Appropriate PPE acts as the primary barrier against potential exposure to chemical substances.[2] The following table summarizes the recommended PPE for handling this compound, assuming it is a non-hazardous powder.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses/GogglesShould be worn at all times in the laboratory where chemicals are used or stored. Provides protection from splashes.
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for a wide range of chemicals.[2] Gloves should be inspected before use and disposed of after contamination.[3]
Body Protection Laboratory CoatA standard lab coat should be worn to protect street clothes and skin from contamination.
Chemical-Resistant ApronProvides an additional layer of protection against spills and splashes.
Respiratory Protection Dust Mask/RespiratorRecommended when handling powders to avoid inhalation of fine particles.[3]
Foot Protection Closed-Toe ShoesRequired for all laboratory work to protect feet from spills and falling objects.

Experimental Protocol: Safe Handling of this compound

The following step-by-step procedure outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the chemical name, concentration, and date of receipt.[1]

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed when not in use.[3]

  • A supplier of this compound recommends storage in a refrigerator at 2-8°C.[4]

3. Preparation and Use:

  • Always handle the compound within a designated and clean work area.[1]

  • When weighing or transferring the powder, perform the task in a chemical fume hood or a well-ventilated area to minimize inhalation exposure.

  • Use appropriate tools, such as spatulas and weigh boats, to handle the powder.

  • Avoid direct contact with the skin, eyes, and clothing.[3]

4. Spills and Cleanup:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]

  • Clean the spill area with an appropriate solvent.

  • For larger spills, follow your institution's emergency procedures.

5. Disposal:

  • Dispose of unused this compound and any contaminated materials (e.g., gloves, weigh boats) as chemical waste in accordance with local, state, and federal regulations.[1]

  • Do not dispose of chemical waste down the drain.[1]

Workflow for Handling this compound

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Receive->Inspect Store Store in Cool, Dry Place Inspect->Store If OK Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Store->DonPPE Weigh Weigh/Transfer in Hood DonPPE->Weigh DonPPE->Weigh Use Use in Experiment Weigh->Use Weigh->Use Clean Clean Work Area Use->Clean Use->Clean Dispose Dispose of Waste Clean->Dispose Clean->Dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.